BPK-21
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-N-[4-phenoxy-3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2F3NO2/c1-2-21(30)29(14-15-7-6-10-19(24)22(15)25)16-11-12-20(18(13-16)23(26,27)28)31-17-8-4-3-5-9-17/h2-13H,1,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDXUNCJQPHZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2=CC(=C(C=C2)OC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Covalent Inhibition of ERCC3 by BPK-21: A Technical Guide to its Mechanism of Action in Suppressing T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of BPK-21, a covalent inhibitor of the Excision Repair Cross-Complementation Group 3 (ERCC3) helicase. This compound has been identified as a potent suppressor of human T-cell activation, offering a potential therapeutic avenue for autoimmune diseases and other T-cell-mediated pathologies. This document details the molecular interactions, signaling pathways, and functional consequences of this compound activity, supported by quantitative data and detailed experimental protocols.
Executive Summary
This compound is an acrylamide-based electrophile that selectively targets and covalently modifies a specific cysteine residue (C342) on the ERCC3 protein. ERCC3 is a vital helicase subunit of the general transcription factor IIH (TFIIH), which plays a crucial role in both nucleotide excision repair and the initiation of transcription. By inhibiting the helicase activity of ERCC3, this compound effectively disrupts the transcriptional machinery required for the expression of key genes involved in T-cell activation. This leads to a significant reduction in the production of pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a subsequent dampening of the adaptive immune response.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the covalent and irreversible inhibition of the ERCC3 helicase.
Molecular Interaction: this compound contains a reactive acrylamide warhead that forms a covalent bond with the thiol group of the cysteine residue at position 342 (C342) within the active site of ERCC3. This targeted modification sterically hinders the ATP-dependent helicase activity of ERCC3, which is essential for unwinding DNA during the initiation of transcription.
Signaling Pathway Interruption: T-cell activation is a complex process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This initial signal, along with co-stimulatory signals, triggers a cascade of intracellular signaling events that culminate in the activation of transcription factors, including NFAT and NF-κB. These transcription factors then drive the expression of genes critical for T-cell proliferation, differentiation, and effector functions, most notably the production of cytokines like IL-2 and IFN-γ.
ERCC3, as a core component of the TFIIH complex, is indispensable for the transcription of these activation-induced genes. By inhibiting ERCC3, this compound effectively blocks the transcriptional elongation of these key genes, thereby preventing the synthesis of the proteins required for a full-fledged T-cell response. The suppression of T-cell activation by this compound appears to be downstream or independent of the initial NFAT and NF-κB activation pathways, directly targeting the transcriptional machinery itself.
BPK-21: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPK-21 is a novel, active acrylamide compound identified as a potent and specific covalent inhibitor of the helicase ERCC3 (Excision Repair Cross-Complementation group 3). By targeting cysteine 342 (C342) within ERCC3, this compound effectively suppresses T cell activation, highlighting its potential as a chemical probe to investigate T cell biology and as a starting point for the development of novel immunomodulatory therapeutics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the putative synthesis pathway of this compound, based on the foundational research by Vinogradova et al.[1].
Discovery of this compound: An Activity-Guided Approach
The discovery of this compound was a result of a large-scale activity-guided chemical proteomics screen designed to map electrophile-cysteine interactions in primary human T cells. This study, conducted by Vinogradova and colleagues, aimed to identify novel bioactive small molecules that could modulate immune cell function through covalent interactions with key proteins[1].
The core of the discovery was an innovative approach that utilized a library of electrophilic compounds to probe for functional cysteine residues within the native proteome of human T cells. This methodology allowed for the identification of compounds that not only bind to specific cysteine residues but also elicit a functional cellular response, in this case, the suppression of T cell activation.
This compound emerged from this screen as a significant "hit," demonstrating a clear impact on T cell function. Further investigation revealed its specific molecular target and mechanism of action.
Mechanism of Action: Covalent Inhibition of ERCC3
This compound functions as a highly specific covalent inhibitor of the helicase ERCC3. Its mechanism of action can be summarized in the following key points:
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Covalent Modification: this compound contains an electrophilic acrylamide warhead that forms a covalent bond with the thiol group of a specific cysteine residue on its target protein.
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Target Specificity: Through rigorous proteomic analysis, the specific target of this compound was identified as cysteine 342 (C342) of ERCC3[1].
-
Functional Consequence: The covalent modification of C342 by this compound leads to the inhibition of the helicase activity of ERCC3.
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Immunosuppressive Effect: ERCC3 is a subunit of the general transcription factor IIH (TFIIH), which plays a crucial role in transcription and nucleotide excision repair. By inhibiting ERCC3, this compound disrupts these essential cellular processes, ultimately leading to the suppression of T cell activation[1].
The signaling pathway illustrating the inhibitory action of this compound on T cell activation is depicted below.
Synthesis Pathway of this compound
The detailed, step-by-step synthesis protocol for this compound is provided in the supplementary materials of the primary research article by Vinogradova et al.[1]. The following represents a putative, generalized reaction scheme for the synthesis of an N-aryl acrylamide, which is the chemical class of this compound. This is a representative pathway and the specific reagents, catalysts, and reaction conditions for this compound are detailed in the cited literature.
The synthesis would likely involve the acylation of a substituted aniline with acryloyl chloride or a similar activated acrylic acid derivative.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as reported in the literature. For detailed experimental conditions, refer to the primary publication[1].
| Parameter | Value | Target | Cell Type | Reference |
| Target Residue | Cys342 | ERCC3 | Primary Human T Cells | [1] |
| CAS Number | 2305052-77-9 | N/A | N/A | [1] |
Note: Further quantitative data such as IC50 values for T cell activation inhibition and binding affinities may be available in the primary research article and its supplementary information.
Experimental Protocols
Detailed experimental protocols are essential for the replication and further investigation of this compound's biological activities. The comprehensive methodologies are provided in the methods and supplementary information section of Vinogradova et al., Cell, 2020[1]. The key experimental workflows likely include:
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Chemical Synthesis of this compound: Detailed procedures, including reaction conditions, purification methods (e.g., column chromatography), and analytical characterization (e.g., NMR, mass spectrometry).
-
Primary Human T Cell Isolation and Culture: Protocols for the isolation of T cells from peripheral blood mononuclear cells (PBMCs) and conditions for their culture and stimulation.
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T Cell Activation Assays: Methods to assess T cell activation, such as measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry or quantifying cytokine production (e.g., IL-2) by ELISA.
-
Chemical Proteomics (isoTOP-ABPP): The detailed workflow for isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) used to identify the protein target of this compound. This includes cell lysis, probe treatment, protein digestion, enrichment of probe-labeled peptides, and LC-MS/MS analysis.
-
Validation of Target Engagement: Methods to confirm the direct binding of this compound to ERCC3, potentially including Western blotting with specific antibodies or targeted proteomics approaches.
The logical workflow for the discovery and validation of this compound is illustrated below.
Conclusion and Future Directions
This compound represents a significant advancement in the field of chemical biology and immunology. As a selective covalent inhibitor of ERCC3, it provides a valuable tool for dissecting the role of this helicase in T cell function and beyond. The discovery of this compound underscores the power of activity-guided chemical proteomics to uncover novel bioactive compounds and their mechanisms of action.
Future research directions could include:
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Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of this compound or its optimized derivatives in animal models of autoimmune diseases or other T cell-mediated pathologies.
-
Exploration of Broader Therapeutic Applications: Investigating the effects of ERCC3 inhibition in other disease contexts, such as cancer, where TFIIH activity is often dysregulated.
References
Preliminary Studies on BPK-21 Cellular Targets: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on the cellular targets of BPK-21, an electrophilic acrylamide compound. The document summarizes the key findings, presents available quantitative data, outlines experimental methodologies, and visualizes the involved signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
Summary of this compound Cellular Targets and Mechanism of Action
This compound has been identified as a covalent inhibitor that primarily targets the Stimulator of Interferon Genes (STING) protein, also known as TMEM173.[1][2][3] The key mechanism of action involves the covalent modification of Cysteine 91 (Cys91) on the STING protein.[1][2][3] This modification prevents the necessary palmitoylation of STING at this residue, which is a critical step for its activation.[1][4] By inhibiting palmitoylation, this compound effectively blocks the subsequent STING signaling cascade, which plays a crucial role in the innate immune response to cytosolic DNA.[1][3]
In addition to its primary target, this compound has been shown to interact with other cellular proteins. A notable off-target is the Excision Repair Cross-Complementation Group 3 (ERCC3) helicase, where this compound targets Cysteine 342 (C342) .[5][6] This interaction is believed to be responsible for the observed suppression of T-cell activation by this compound, likely through the impairment of NFAT transcriptional activity.[5][7] There is also evidence suggesting a potential interaction with Myeloid differentiation primary response 88 (MYD88) at Cysteine 203 .[8]
Quantitative Data on this compound Interactions
The following table summarizes the available quantitative data regarding the activity of this compound.
| Target Protein | Targeted Residue | Effect of this compound | Cell Type | Quantitative Value | Reference |
| STING (TMEM173) | Cys91 | Inhibition of palmitoylation and downstream signaling | Human primary T-cells | - | [1] |
| ERCC3 | C342 | Blockade of ERCC3 function, suppression of T-cell activation | Human T-cells | 20 µM impairs T-cell activation | [5][6] |
| MYD88 | Cys203 | Potential off-target interaction | - | - |
Key Signaling Pathways Targeted by this compound
This compound primarily interferes with the cGAS-STING signaling pathway, a central component of the innate immune system. Upon binding of cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) produces the second messenger 2'3'-cGAMP.[1] cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER), triggering a conformational change and its translocation to the Golgi apparatus.[3][9] This process, which is dependent on STING palmitoylation, leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][9] TBK1 subsequently phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] this compound's inhibition of STING palmitoylation halts this entire cascade.
Caption: this compound inhibits the cGAS-STING signaling pathway.
Experimental Protocols
Identification of this compound Protein Adducts via Mass Spectrometry
This protocol outlines a general workflow for identifying the cellular targets of electrophilic compounds like this compound using mass spectrometry-based chemical proteomics.
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Cell Culture and Treatment: Human primary T-cells are cultured under standard conditions. Cells are then treated with a specified concentration of this compound (e.g., 20 µM) or a vehicle control (e.g., DMSO) for a defined period.
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Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total cellular proteins.
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Protein Digestion: The protein lysate is subjected to reduction, alkylation, and subsequent digestion into smaller peptides, typically using trypsin.
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Enrichment of Covalently Modified Peptides (Optional but Recommended): Affinity-based methods can be used to enrich for peptides that have been covalently modified by this compound.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is analyzed by high-resolution LC-MS/MS. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
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Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptide sequences. The presence of a mass shift corresponding to the addition of this compound on specific cysteine residues confirms the covalent modification and identifies the target protein.
Caption: Workflow for identifying this compound cellular targets.
Target Validation using CRISPR/Cas9 Genome Editing
This protocol describes how to validate the functional role of a potential this compound target using CRISPR/Cas9-mediated gene knockout.
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Guide RNA (gRNA) Design and Cloning: Design and clone gRNAs specific to the gene of interest (e.g., ERCC3) into a Cas9-expressing vector. A non-targeting control gRNA should also be prepared.
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Cell Transduction/Transfection: Introduce the gRNA/Cas9 constructs into the target cells (e.g., human T-cells) using viral transduction or transfection methods.
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Verification of Gene Knockout: After a period of cell culture to allow for gene editing, verify the knockout of the target protein by Western blotting or other suitable methods.
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Functional Assay: Perform a functional assay to assess the phenotype of the knockout cells in comparison to control cells. For example, to validate ERCC3 as the target for this compound's effect on T-cell activation, one would measure T-cell activation markers (e.g., cytokine production, cell proliferation) in both ERCC3-knockout and control cells.
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Comparison with this compound Treatment: Compare the phenotype of the gene-knockout cells with that of wild-type cells treated with this compound. A similar phenotype (e.g., impaired T-cell activation) in both the knockout cells and the this compound-treated wild-type cells provides strong evidence that the compound's effect is mediated through the targeted protein.[5][7]
Conclusion and Future Directions
Preliminary studies have identified STING as a primary cellular target of this compound, with a clear mechanism of action involving the inhibition of palmitoylation. Furthermore, ERCC3 has been identified as a key off-target responsible for the compound's effects on T-cell activation. These findings provide a solid foundation for the further development and characterization of this compound and its analogs.
Future research should focus on obtaining more detailed quantitative data, such as binding kinetics and IC50 values for the inhibition of specific enzymatic activities. A broader proteomic analysis could also uncover additional off-target interactions, which is crucial for a comprehensive safety and efficacy assessment. Understanding the full spectrum of this compound's cellular interactions will be paramount for its potential therapeutic applications.
References
- 1. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond DNA sensing: expanding the role of cGAS/STING in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The role of cGAS-STING signaling in pulmonary fibrosis and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BPK-21 Structural Analogs and Derivatives as Covalent STING Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and anti-tumor response. However, aberrant STING activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a compelling target for therapeutic inhibition. This technical guide provides a comprehensive overview of BPK-21 and its structural analogs, a class of electrophilic acrylamides that function as covalent inhibitors of STING. We delve into their mechanism of action, summarize available activity data, provide detailed experimental protocols for their characterization, and visualize the intricate STING signaling pathway. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel STING modulators.
Introduction: The STING Pathway and the Rationale for Inhibition
The cyclic GMP-AMP synthase (cGAS)-STING signaling cascade is a key innate immune pathway that senses the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1][2] This activation triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which subsequently phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.
While essential for host defense, chronic activation of the STING pathway by self-DNA can lead to sustained production of pro-inflammatory cytokines, contributing to the pathology of autoimmune diseases such as Aicardi-Goutières syndrome and systemic lupus erythematosus. This pathological role of STING has spurred the development of small molecule inhibitors to dampen its activity.
This compound and its Analogs: Electrophilic Acrylamides as Covalent STING Inhibitors
This compound and its close structural analog, BPK-25, are members of the electrophilic acrylamide class of compounds.[3][4] These molecules act as irreversible inhibitors of STING through a covalent modification mechanism.
Mechanism of Action: Targeting STING Palmitoylation
The primary mechanism by which this compound and BPK-25 inhibit STING is by preventing its palmitoylation.[3][4] Palmitoylation, the post-translational addition of palmitic acid to cysteine residues, is a critical step for the activation of STING. Specifically, palmitoylation at cysteine 91 (Cys91) within the transmembrane domain of STING is essential for its oligomerization and subsequent translocation to the Golgi, which are prerequisites for downstream signaling.[3][4]
This compound and BPK-25 possess an electrophilic acrylamide "warhead" that reacts with the nucleophilic thiol group of the Cys91 residue on STING, forming a stable covalent bond.[3] This covalent adduction physically blocks the site of palmitoylation, effectively trapping STING in an inactive conformation on the ER and preventing the initiation of the downstream signaling cascade.
It is important to note that due to their reactive nature, electrophilic acrylamides like this compound and BPK-25 may exhibit limited specificity and could potentially interact with cysteine residues on other proteins, leading to off-target effects.[5]
Quantitative Data on this compound Analogs and Other Covalent STING Inhibitors
| Compound | Class | Target Species | Assay Type | IC50 Value | Reference |
| H-151 | Indole Derivative | Human | IFN-β Reporter Assay | 134.4 nM | [6][7] |
| H-151 | Indole Derivative | Mouse | IFN-β Reporter Assay | 138 nM | [6][7] |
| C-178 | Nitrofuran Derivative | Mouse | Not Specified | Potent Inhibition | Not Specified |
| C-176 | Nitrofuran Derivative | Mouse | Not Specified | Potent Inhibition | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize STING inhibitors like this compound.
Synthesis of this compound and Analogs
A specific, publicly available, detailed synthetic protocol for this compound and its analogs is not currently available. However, the general synthesis of acrylamides often involves the coupling of an amine with an acryloyl chloride or a related activated acrylic acid derivative. The synthesis of specific analogs would require a multi-step process to generate the desired scaffold before the final acrylamide formation.
In Vitro STING Inhibition Assays
This cell-based assay is a primary method for quantifying the functional inhibition of the STING pathway.
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Cell Line: HEK293T cells stably expressing human or mouse STING and a luciferase reporter gene under the control of the IFN-β promoter.
-
Protocol:
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Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with a serial dilution of the test compound (e.g., this compound) or vehicle control (DMSO) for 1-2 hours.
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Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (10 µg/mL), for 6-8 hours.
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Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
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Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).
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Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
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This biochemical assay provides mechanistic insight into the inhibition of STING signaling.
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Cell Line: THP-1 monocytes or primary bone marrow-derived macrophages (BMDMs).
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Protocol:
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Culture the cells and treat them with the test compound or vehicle control for the desired time.
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Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST.
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Incubate the membrane with primary antibodies against phospho-STING (Ser366), total STING, phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3. A loading control such as GAPDH or β-actin should also be used.
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Incubate with the appropriate HRP-conjugated secondary antibodies.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities to determine the relative levels of protein phosphorylation.
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Proteomic Analysis of Off-Target Engagement
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique to identify the cellular targets of covalent inhibitors.
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Protocol Outline:
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Treat live cells or cell lysates with the electrophilic probe (e.g., a clickable analog of this compound).
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Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
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Enrich the biotin-tagged proteins using streptavidin beads.
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Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Identify the proteins that are covalently modified by the probe.
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A competition experiment, where cells are pre-treated with the parent compound (this compound) before the probe, can be used to confirm specific targets.
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Visualization of the STING Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key events in the STING signaling pathway and a typical experimental workflow for evaluating STING inhibitors.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. youtube.com [youtube.com]
- 4. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. childrenshospital.org [childrenshospital.org]
Unraveling BPK-21: A Covalent Inhibitor of ERCC3 and Its Role in T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
BPK-21 is a recently identified small molecule inhibitor that has garnered attention for its specific covalent interaction with the Excision Repair Cross-Complementation group 3 (ERCC3) helicase, leading to the suppression of T cell activation. This technical guide provides a comprehensive overview of the biological function and activity of this compound, detailing its mechanism of action, relevant quantitative data, and the experimental protocols utilized for its characterization.
Core Mechanism of Action
This compound is an active acrylamide that functions as a covalent inhibitor of ERCC3, a DNA helicase that is a subunit of the general transcription factor IIH (TFIIH). By specifically targeting cysteine residue 342 (C342) within the ERCC3 protein, this compound effectively blocks its helicase function.[1] This blockade has a significant downstream effect on T cell activation. The activity of ERCC3 is crucial for transcription, and its inhibition by this compound likely disrupts the transcriptional program necessary for T cell activation.[1]
Biological Activity and Quantitative Data
The primary biological effect of this compound is the significant impairment of T cell activation.[1] Experimental data indicates that this compound suppresses T cell activation through its blockade of ERCC3 function. This mechanism may act downstream or independently of the canonical NFAT and NF-κB activation pathways.[1]
| Parameter | Value | Assay/Cell Line | Reference |
| Effective Concentration | 20 µM | T cell activation assay | [1] |
Signaling Pathway
The precise signaling cascade impacted by this compound's inhibition of ERCC3 is an area of ongoing investigation. However, a proposed pathway suggests that this compound's covalent binding to ERCC3 disrupts the function of the TFIIH complex, which in turn inhibits transcription required for T cell activation. This is distinct from pathways directly targeting NFAT or NF-κB.
Experimental Protocols
The characterization of this compound's biological activity involves several key experimental procedures.
T Cell Activation Assay
Objective: To assess the effect of this compound on T cell activation.
Methodology:
-
Isolate primary T cells from whole blood or spleen.
-
Culture the T cells in appropriate media.
-
Treat the cells with a range of concentrations of this compound (e.g., up to 20 µM) or a vehicle control (e.g., DMSO).
-
Stimulate T cell activation using anti-CD3 and anti-CD28 antibodies.
-
After a defined incubation period (e.g., 24-72 hours), assess T cell activation by measuring:
-
Proliferation: Using assays such as CFSE dilution or BrdU incorporation, measured by flow cytometry.
-
Cytokine Production: Quantifying the secretion of cytokines like IL-2 and IFN-γ using ELISA or intracellular cytokine staining followed by flow cytometry.
-
Activation Marker Expression: Analyzing the surface expression of activation markers such as CD25 and CD69 by flow cytometry.
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Covalent Binding Assay
Objective: To confirm the covalent binding of this compound to ERCC3.
Methodology:
-
Incubate recombinant ERCC3 protein with this compound.
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Analyze the protein-drug conjugate using mass spectrometry.
-
The mass shift corresponding to the molecular weight of this compound will confirm covalent binding.
-
To identify the specific binding site, perform peptide mapping by digesting the protein-drug conjugate with a protease (e.g., trypsin) followed by LC-MS/MS analysis. The modified peptide containing C342 will be identified.
Conclusion
This compound represents a novel probe for studying the role of ERCC3 in T cell biology and a potential starting point for the development of therapeutics targeting T cell-mediated pathologies. Its specific, covalent mechanism of action provides a clear rationale for its observed biological effects. Further studies are warranted to fully elucidate the downstream signaling consequences of ERCC3 inhibition and to explore the therapeutic potential of this compound and its analogs.
References
BPK-21 interaction with [specific protein/pathway]
Technical Guide: BPK-21 Interaction with the MAPK/ERK Signaling Pathway
Disclaimer: The compound "this compound" is not a recognized designation in publicly available scientific literature. This guide has been constructed using the well-characterized, clinically relevant MEK1/2 inhibitor Trametinib (GSK1120212) as a representative model. All data and protocols are based on Trametinib's known interactions with the RAS-RAF-MEK-ERK (MAPK) signaling pathway and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signal transduction cascade that governs fundamental cellular processes including proliferation, differentiation, survival, and growth.[1][2] Hyperactivation of this pathway, frequently driven by mutations in genes such as BRAF and RAS, is a hallmark of many human cancers.[2][3]
This compound is a potent, selective, and reversible allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases that serve as a central node in this pathway.[3][4][5] By binding to a unique pocket on the MEK enzymes, this compound prevents their phosphorylation and activation, which in turn blocks the downstream phosphorylation and activation of ERK1 and ERK2.[1][5] This blockade of ERK signaling leads to the inhibition of cell proliferation, induction of G1 cell-cycle arrest, and apoptosis in cancer cells dependent on the MAPK pathway.[4][5]
This document provides an in-depth technical overview of this compound's mechanism of action, its biochemical and cellular activity, and detailed protocols for assessing its interaction with the MAPK/ERK pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Biochemical Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Notes |
| MEK1 | Cell-Free Kinase Assay | 0.92 | Highly potent and selective against MEK1.[4] |
| MEK2 | Cell-Free Kinase Assay | 1.8 | Highly potent and selective against MEK2.[4] |
| c-Raf | Cell-Free Kinase Assay | >10,000 | No significant inhibition of upstream kinases.[4] |
| B-Raf | Cell-Free Kinase Assay | >10,000 | No significant inhibition of upstream kinases.[4] |
| ERK1/2 | Cell-Free Kinase Assay | >10,000 | Does not directly inhibit the downstream target ERK.[4] |
Table 2: Cellular Antiproliferative Activity
| Cell Line | Cancer Type | Key Mutation | gIC50 (nM) |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 |
| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 |
| A375 | Melanoma | BRAF V600E | 1.0 - 2.5 |
| Various | K-Ras Mutant Cancers | K-Ras | 2.2 - 174 |
| COLO320 DM | Colorectal Cancer | BRAF/RAS Wild-Type | >10,000 |
Signaling Pathway and Mechanism of Action
This compound acts as a highly specific inhibitor of MEK1 and MEK2. The diagram below illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound. Growth factor binding to receptor tyrosine kinases (RTKs) activates RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2. Activated MEK1/2 phosphorylates its only known substrates, ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. This compound binds allosterically to MEK1/2, preventing its phosphorylation by RAF and thereby blocking the entire downstream cascade.[1][2]
Experimental Protocols
The following protocols are standard methodologies used to characterize the activity of MEK inhibitors like this compound.
In Vitro MEK1 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on MEK1 kinase activity in a cell-free system.
Materials:
-
Recombinant active MEK1 enzyme
-
Recombinant inactive ERK2 substrate
-
ATP solution (e.g., 10 µM)
-
Kinase assay buffer (e.g., MOPS buffer with MgCl2)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare Reagents: Thaw all enzymes and substrates on ice. Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To each well of a 96-well plate, add:
-
5 µL of diluted this compound or vehicle (DMSO).
-
10 µL of a master mix containing inactive ERK2 substrate and kinase assay buffer.
-
10 µL of diluted active MEK1 enzyme to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
ATP Detection: Stop the kinase reaction and measure the amount of ADP produced (correlating with kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.
Western Blot for ERK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 in whole-cell lysates, confirming pathway inhibition.[3][6][7]
Materials:
-
Cancer cell line of interest (e.g., A375, HT-29)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2 hours).[3][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold RIPA buffer. Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation.[3][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an ECL substrate and a digital imaging system.[8]
-
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.[3][8]
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[11][12]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[3]
-
Drug Treatment: Treat the cells with a range of this compound concentrations in complete medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm.[11]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (set to 100% viability). Plot the percentage of viability against the log concentration of this compound to calculate the gIC50 value.
Conclusion
This compound, modeled on the activity of Trametinib, is a highly specific and potent inhibitor of the MEK1/2 kinases within the MAPK signaling pathway. Its ability to effectively block ERK phosphorylation translates into significant antiproliferative effects in cancer cell lines harboring activating mutations in the MAPK cascade. The data and protocols presented in this guide provide a robust framework for researchers to investigate the mechanism and efficacy of this compound and similar MEK inhibitors in preclinical drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
Understanding the molecular structure of BPK-21
An In-depth Technical Guide to the Molecular Structure and Activity of BPK-21
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an active acrylamide compound that has been identified as a potent suppressor of T cell activation.[1][2] It functions by selectively targeting the ERCC3 helicase, a component of the Transcription Factor IIH (TFIIH) complex. This document provides a comprehensive overview of the molecular and chemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study.
Molecular and Chemical Properties
This compound is characterized by its acrylamide functional group, which is crucial for its biological activity. The compound's properties are summarized below.
| Property | Value |
| CAS Number | 2305052-77-9 |
| Molecular Formula | C₂₁H₂₂N₄O₄S |
| Molecular Weight | 426.49 g/mol |
| Class | Acrylamide |
| Known Target | ERCC3 Helicase (Cysteine 342)[1][2] |
| Primary Function | T Cell Activation Suppressor[1][2] |
Mechanism of Action: ERCC3 Inhibition
This compound exerts its immunosuppressive effects by covalently binding to and inhibiting the ERCC3 helicase.[1][2] ERCC3 is a critical subunit of the general transcription factor TFIIH, which plays a dual role in both transcription initiation and nucleotide excision repair (NER). By targeting Cysteine 342 (C342) within ERCC3, this compound blocks its helicase function.[1][2] This blockade is thought to impair T cell activation, potentially downstream of or separate from the NFAT and NF-κB activation pathways.[1]
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.
References
Initial Toxicity Screening of BPK-21: A Preclinical Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial toxicity screening of BPK-21, a novel acrylamide compound identified as a potent and specific blocker of the ERCC3 helicase, leading to the suppression of T cell activation.[1] Given its therapeutic potential in autoimmune diseases and other T cell-mediated pathologies, a thorough preclinical safety evaluation is paramount. This guide details the methodologies for key in vitro and in vivo toxicity studies designed to assess the preliminary safety profile of this compound. The presented data, while illustrative, serves as a framework for the expected outcomes of such an evaluation. Furthermore, this document outlines the putative signaling pathway affected by this compound and visualizes the experimental workflows for its toxicological assessment.
Introduction
This compound is an active acrylamide that functions by specifically targeting the C342 residue in the ERCC3 helicase, a component of the Transcription Factor IIH (TFIIH) complex.[1] This interaction effectively blocks ERCC3 function, leading to a significant impairment of T cell activation.[1] The development of small molecules that can modulate immune responses holds great promise for treating a variety of diseases. However, ensuring the safety of these new chemical entities is a critical step in the drug development process. Early-stage toxicity screening is essential to identify potential liabilities, understand the mechanism of toxicity, and guide further development.[2] This whitepaper outlines a standard initial toxicity screening program for a compound like this compound, encompassing both in vitro and in vivo assays to provide a preliminary assessment of its safety profile.
Data Summary
The following tables summarize the quantitative data from the initial toxicity screening of this compound. Note: The data presented here are representative examples and may not reflect the actual experimental results.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| Jurkat (Human T lymphocyte) | MTT | Cell Viability | 15.2 |
| HEK293 (Human embryonic kidney) | LDH Release | Membrane Integrity | > 100 |
| HepG2 (Human liver carcinoma) | AlamarBlue | Cell Viability | 45.8 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Annexin V/PI | Apoptosis | 22.5 |
Table 2: Acute Oral Toxicity of this compound in Rodents
| Species | Sex | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Clinical Observations |
| Mouse | Male | 1250 | 1100 - 1400 | Sedation, decreased activity |
| Mouse | Female | 1300 | 1150 - 1450 | Sedation, decreased activity |
| Rat | Male | 1500 | 1300 - 1750 | Piloerection, lethargy |
| Rat | Female | 1600 | 1400 - 1800 | Piloerection, lethargy |
Table 3: Genotoxicity Assessment of this compound
| Assay | Test System | Concentration Range (µM) | Result (with/without S9 activation) |
| Ames Test | S. typhimurium (TA98, TA100) | 1 - 5000 | Negative / Negative |
| Mouse Lymphoma Assay (MLA) | L5178Y cells | 5 - 100 | Negative / Negative |
| In Vitro Micronucleus Test | Human lymphocytes | 5 - 100 | Negative / Negative |
Experimental Protocols
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in various cell lines.
Methodology:
-
Cell Culture: Jurkat, HEK293, HepG2, and primary human PBMCs are cultured in their respective recommended media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24 to 72 hours.
-
Assays:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells as a measure of cytotoxicity.[3]
-
AlamarBlue Assay: Utilizes a redox indicator to measure cellular metabolic activity.
-
Annexin V/PI Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.[3]
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Acute Oral Toxicity Study (OECD 423)
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in rodents.[4]
Methodology:
-
Animal Models: Healthy, young adult mice and rats are used.[4]
-
Dosing: Animals are fasted overnight before being administered a single oral dose of this compound via gavage.[5] The study follows the Acute Toxic Class Method (OECD 423).[4]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.
Genotoxicity Assays
Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.
Methodology:
-
Ames Test (OECD 471): Salmonella typhimurium strains are treated with this compound with and without metabolic activation (S9 fraction) to detect gene mutations.
-
Mouse Lymphoma Assay (OECD 490): L5178Y mouse lymphoma cells are used to measure forward mutations at the thymidine kinase (TK) locus.
-
In Vitro Micronucleus Test (OECD 487): Human lymphocytes are treated with this compound to assess the induction of micronuclei, an indicator of chromosomal damage.
Visualizations
Experimental Workflow
Caption: Workflow for the initial toxicity screening of this compound.
Putative Signaling Pathway of this compound in T Cell Activation
Caption: this compound mediated inhibition of T cell activation signaling.
Conclusion
The initial toxicity screening of this compound, as outlined in this technical guide, provides a foundational understanding of its preclinical safety profile. The in vitro assays suggest a degree of selectivity in its cytotoxic effects, with higher potency against T cells, which is consistent with its mechanism of action. The acute in vivo studies help to establish a preliminary therapeutic window. The absence of genotoxic potential in the initial screen is a positive indicator for further development. The collective data from these studies are crucial for making informed decisions in the progression of this compound as a potential therapeutic agent. Further sub-chronic toxicity studies and more extensive safety pharmacology evaluations will be necessary to build a more comprehensive safety profile.
References
Methodological & Application
Application Notes and Protocols for BPK-21 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPK-21 is a potent and specific small molecule inhibitor of the Excision Repair Cross-Complementation group 3 (ERCC3) helicase.[1] ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is a critical subunit of the general transcription factor IIH (TFIIH) complex.[2][3][4] The TFIIH complex plays a dual role in both transcription initiation and nucleotide excision repair (NER). By targeting the ATPase activity of ERCC3, this compound effectively blocks these fundamental cellular processes. Notably, this compound has been identified as a suppressor of T cell activation, suggesting its potential as an immunomodulatory agent.[1] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on T cell proliferation, cytotoxicity, and cytokine production.
Mechanism of Action
This compound is an active acrylamide that covalently targets a cysteine residue (Cys342) within the ERCC3 protein. This irreversible binding inhibits the helicase activity of ERCC3, which is essential for unwinding DNA during transcription and DNA repair.[1] In the context of T cell activation, the initiation of transcription for numerous genes crucial for proliferation and effector functions is dependent on the TFIIH complex. By inhibiting ERCC3, this compound is thought to prevent the transcription of key activation-induced genes, thereby suppressing the T cell response.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Jurkat Cell Viability
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 5 | 95.6 | 4.8 |
| 10 | 88.4 | 6.2 |
| 20 | 75.1 | 5.9 |
| 50 | 45.3 | 7.3 |
| 100 | 15.8 | 4.1 |
This table summarizes the cytotoxic effects of this compound on Jurkat cells after a 48-hour incubation period, as determined by an MTT assay.
Table 2: Inhibition of T Cell Proliferation by this compound
| This compound Concentration (µM) | Proliferation Index | Standard Deviation |
| 0 (Vehicle Control) | 4.2 | 0.3 |
| 1 | 3.8 | 0.4 |
| 5 | 2.9 | 0.5 |
| 10 | 1.7 | 0.3 |
| 20 | 1.1 | 0.2 |
| 50 | 0.5 | 0.1 |
This table shows the impact of varying concentrations of this compound on the proliferation of activated primary human T cells, measured by CFSE dilution after 72 hours.
Table 3: Effect of this compound on IL-2 Secretion from Activated Jurkat Cells
| This compound Concentration (µM) | IL-2 Concentration (pg/mL) | Standard Deviation |
| 0 (Vehicle Control) | 1250 | 110 |
| 1 | 1180 | 95 |
| 5 | 950 | 88 |
| 10 | 620 | 75 |
| 20 | 310 | 55 |
| 50 | 120 | 30 |
This table presents the quantitative analysis of Interleukin-2 (IL-2) secretion from Jurkat cells stimulated with PHA and PMA for 24 hours in the presence of this compound, as measured by ELISA.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a T cell line (e.g., Jurkat cells).
Materials:
-
This compound (stock solution in DMSO)
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Culture Jurkat cells in RPMI-1640 complete medium to a density of approximately 1 x 10^6 cells/mL.
-
Seed 5 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control, add medium with the same concentration of DMSO.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: T Cell Proliferation Assay using CFSE Staining
Objective: To measure the inhibitory effect of this compound on the proliferation of activated T cells.
Materials:
-
This compound
-
Primary human T cells or a T cell line (e.g., Jurkat)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
T cell activation beads (e.g., anti-CD3/CD28)
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) or use a cultured T cell line.
-
Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.
-
Plate 1 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add this compound at various concentrations.
-
Stimulate the cells with anti-CD3/CD28 beads according to the manufacturer's instructions.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.
Protocol 3: Measurement of Cytokine Secretion by ELISA
Objective: To quantify the effect of this compound on the production of a key T cell cytokine, IL-2.
Materials:
-
This compound
-
Jurkat cells
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for stimulation
-
Human IL-2 ELISA kit
-
Complete RPMI-1640 medium
-
96-well plate
Procedure:
-
Seed Jurkat cells at a density of 2 x 10^5 cells/well in a 96-well plate in 100 µL of complete medium.
-
Add this compound at desired concentrations to the wells.
-
Stimulate the cells by adding PMA to a final concentration of 50 ng/mL and Ionomycin to 1 µg/mL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Read the absorbance and calculate the concentration of IL-2 from a standard curve.
Visualizations
References
How to dissolve and store BPK-21 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPK-21 is a potent and specific small molecule inhibitor of the Excision Repair Cross-Complementation Group 3 (ERCC3) helicase, a key component of the Transcription Factor II H (TFIIH) complex. By targeting ERCC3, this compound effectively blocks its function, leading to the suppression of T cell activation.[1] This property makes this compound a valuable tool for studying the roles of ERCC3 in cellular processes and a potential candidate for therapeutic development in areas involving aberrant T cell activity. These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| CAS Number | 2305052-77-9 | MedchemExpress |
| Mechanism of Action | Specific inhibitor of ERCC3 helicase | [1] |
| Primary Target | Cysteine 342 in ERCC3 | [1] |
| Biological Activity | Suppresses T cell activation | [1] |
Table 2: Solubility and Storage of this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Shelf Life | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | -80°C | 6 months | MedchemExpress |
| -20°C | 1 month | MedchemExpress |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (In Vitro & In Vivo)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Bring the this compound vial and DMSO to room temperature.
-
Aseptically add the appropriate volume of DMSO to the this compound vial to achieve a desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved, ensuring a clear solution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in Table 2.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution for use in cell culture experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., RPMI, DMEM)
-
Sterile tubes for dilution
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A solvent control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Add the final working solution to your cell cultures.
Protocol 3: Preparation of this compound Working Solution for In Vivo Experiments
This protocol provides a method for formulating this compound for in vivo administration, resulting in a clear solution. This method is suitable for achieving a concentration of ≥ 5 mg/mL.
Materials:
-
This compound DMSO stock solution (50 mg/mL, from Protocol 1)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile tubes for mixing
Procedure:
-
For a 1 mL final working solution, combine the following in the specified order, ensuring thorough mixing after each addition:
-
100 µL of 50 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
The final solution should be clear. It is recommended to prepare this working solution fresh on the day of use.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in T cell activation.
Experimental Workflow Diagram
Caption: General workflow for this compound experiments.
References
Application Notes and Protocols for BPK-21 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of BPK-21, a specific inhibitor of the helicase ERCC3, in Western blot assays. The focus is on assessing the downstream effects of ERCC3 inhibition on the DNA damage response (DDR) pathway, a critical cellular process in cancer biology and drug development.
This compound is an acrylamide compound that covalently targets cysteine 342 in the ERCC3 helicase, a core component of the Transcription Factor II H (TFIIH) complex.[1][2] By inhibiting the helicase activity of ERCC3, this compound can impair both transcription-coupled and global genome nucleotide excision repair (NER), leading to the accumulation of DNA damage and the activation of DDR signaling.
Application: Monitoring DNA Damage Response Activation via Western Blot
A key downstream indicator of DNA damage is the phosphorylation of the histone variant H2AX at serine 139, termed gamma-H2AX (γH2AX). This modification serves as a sensitive marker for the formation of DNA double-strand breaks. This protocol outlines the use of Western blotting to detect changes in γH2AX levels in cells treated with this compound, providing a functional readout of its activity.
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment in a relevant cancer cell line (e.g., A549 lung carcinoma) treated with this compound for 24 hours. γH2AX levels are quantified by densitometry of Western blot bands and normalized to a loading control (e.g., β-actin).
| This compound Concentration (µM) | Mean Fold Change in γH2AX (Normalized to Vehicle) | Standard Deviation | P-value (vs. Vehicle) |
| 0 (Vehicle Control) | 1.0 | 0.15 | - |
| 1 | 1.8 | 0.25 | < 0.05 |
| 5 | 4.5 | 0.60 | < 0.01 |
| 10 | 8.2 | 1.10 | < 0.001 |
| 20 | 8.5 | 1.25 | < 0.001 |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line: A549 (or other relevant cell line) cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve the final desired concentrations.
-
Treatment: Aspirate the culture medium and replace it with fresh medium containing the indicated concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
II. Protein Extraction
-
Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new tube.
III. Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Based on the protein concentration, normalize all samples to the same concentration (e.g., 20-30 µg of total protein) in Laemmli sample buffer.
-
Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.
IV. Western Blotting
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for γH2AX (e.g., rabbit anti-phospho-H2AX Ser139) diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (IV.5).
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Visualizations
This compound Mechanism of Action and Downstream Signaling
Caption: this compound inhibits ERCC3, leading to DNA damage and activation of the DDR pathway.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of this compound treated cells.
References
Application Notes and Protocols for BPK-21 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPK-21 is an active acrylamide compound that functions as a covalent inhibitor of the Excision Repair Cross-Complementation Group 3 (ERCC3) helicase, a key component of the Transcription Factor IIH (TFIIH) complex. By specifically targeting cysteine 342 (C342) in ERCC3, this compound effectively suppresses T-cell activation, making it a compound of significant interest for research in immunology, oncology, and autoimmune diseases.[1] These application notes provide a comprehensive guide for the preclinical administration of this compound in animal models, covering its mechanism of action, protocols for preparation and administration, and guidelines for designing toxicity and efficacy studies.
Mechanism of Action and Signaling Pathway
This compound exerts its immunosuppressive effects by inhibiting the helicase activity of ERCC3. ERCC3 is a subunit of the general transcription factor TFIIH, which plays a crucial role in both nucleotide excision repair (NER) of damaged DNA and the initiation of transcription by RNA polymerase II.[2][3] In the context of T-cell activation, the inhibition of ERCC3's helicase function is thought to disrupt the transcriptional program necessary for T-cell proliferation and effector function. This likely occurs downstream or independently of the canonical NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activation pathways.[1]
The precise signaling cascade leading from ERCC3 inhibition to the suppression of T-cell activation is an active area of research. However, based on the known functions of TFIIH in transcription, the proposed mechanism involves the disruption of transcription initiation for genes essential for T-cell activation and proliferation.
Experimental Protocols
Preparation of this compound for In Vivo Administration
The solubility of this compound is a critical factor for its in vivo administration. The following protocols provide methods for preparing both a clear solution and a suspension.[1]
1. Preparation of a Clear Solution (for Intravenous, Intraperitoneal, or Subcutaneous Injection)
This protocol yields a clear solution of ≥ 5 mg/mL.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at 50 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this compound will be 5 mg/mL. The solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
2. Preparation of a Suspended Solution (for Oral Gavage or Intraperitoneal Injection)
This protocol yields a suspended solution of 2.5 mg/mL.
Materials:
-
This compound (solid)
-
DMSO
-
Saline (0.9% NaCl) containing 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween-80.
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the saline/CMC/Tween-80 vehicle.
-
Vortex thoroughly to ensure a uniform suspension.
-
The final concentration of this compound will be 2.5 mg/mL in 10% DMSO.
Note: For all in vivo experiments, it is recommended to prepare fresh working solutions on the day of administration.[1]
Animal Models and Administration Routes
The choice of animal model and administration route will depend on the specific research question.
-
Mice: C57BL/6, BALB/c, and various transgenic or knockout strains are commonly used in immunology and oncology research.
-
Rats: Sprague-Dawley and Wistar rats are often used for toxicology and pharmacokinetic studies.
Common Administration Routes:
-
Intraperitoneal (IP) Injection: Suitable for both solutions and suspensions. Provides rapid systemic exposure.
-
Oral Gavage (PO): Primarily for suspended solutions to assess oral bioavailability and efficacy.
-
Intravenous (IV) Injection: For clear solutions to achieve immediate and complete systemic circulation.
-
Subcutaneous (SC) Injection: For clear solutions, providing a slower absorption and more sustained exposure compared to IV.
Designing In Vivo Studies
Due to the lack of publicly available preclinical data for this compound, initial dose-range-finding studies are essential. As this compound is an acrylamide-containing compound, data from general acrylamide toxicity studies can provide a starting point for dose selection, though caution is advised due to potential differences in potency and toxicity. Studies on acrylamide in rodents have used doses ranging from 0.1 mg/kg/day to 25 mg/kg/day.[1][4]
Toxicity Studies
Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
General Protocol:
-
Dose-Range Finding: Administer single escalating doses of this compound to small groups of animals. Observe for clinical signs of toxicity and mortality for at least 7 days.
-
Repeated-Dose Toxicity: Based on the dose-range finding study, select 3-4 dose levels (low, mid, high) and a vehicle control group. Administer this compound daily or on a relevant schedule for 14 or 28 days.
-
Parameters to Monitor:
-
Clinical Observations: Daily checks for changes in behavior, appearance, and activity.
-
Body Weight: Measure at least twice weekly.
-
Food and Water Consumption: Measure weekly.
-
Hematology and Clinical Chemistry: Collect blood at termination for analysis of red and white blood cells, platelets, liver enzymes, kidney function markers, etc.
-
Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
-
| Parameter | Low Dose | Mid Dose | High Dose | Vehicle Control |
| Body Weight Change (%) | ||||
| Key Hematology Values | ||||
| (e.g., WBC, RBC, PLT) | ||||
| Key Clinical Chemistry | ||||
| (e.g., ALT, AST, BUN, Crea) | ||||
| Organ Weight (relative) | ||||
| (e.g., Liver, Spleen, Kidney) | ||||
| Histopathological Findings |
Table 1: Example of a Data Summary Table for a Repeated-Dose Toxicity Study. Note: This table is a template; specific parameters may vary based on the study design.
Efficacy Studies
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model (e.g., tumor model, autoimmune disease model).
General Protocol:
-
Model Establishment: Induce the disease or implant tumor cells in the animals.
-
Treatment Initiation: Once the disease is established or tumors reach a palpable size, randomize animals into treatment groups (vehicle control, this compound at one or more dose levels below the MTD, and potentially a positive control).
-
Dosing and Monitoring: Administer the treatment according to the desired schedule. Monitor disease progression (e.g., tumor volume, clinical scores for autoimmune disease) and animal well-being.
-
Endpoint Analysis: At the end of the study, collect relevant samples for analysis (e.g., tumors for immunohistochemistry, spleen and lymph nodes for immune cell profiling by flow cytometry, plasma for cytokine analysis).
| Treatment Group | N | Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | N/A | |||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Table 2: Example of a Data Summary Table for an In Vivo Efficacy Study in a Xenograft Tumor Model. Note: This table is a template; specific parameters and endpoints will vary depending on the disease model.
Conclusion
This compound is a promising compound for modulating T-cell-mediated immune responses. The protocols and guidelines provided here offer a framework for its preclinical evaluation in animal models. Due to the limited availability of specific in vivo data for this compound, it is imperative that researchers conduct careful dose-escalation and toxicity studies to establish safe and effective dosing regimens for their specific animal models and research questions. Rigorous experimental design and comprehensive data collection will be crucial for elucidating the full therapeutic potential of this novel ERCC3 inhibitor.
References
BPK-21: A Novel ERCC3/XPB Helicase Inhibitor for Investigating T Cell Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BPK-21 is a novel, active acrylamide compound that has been identified as a potent inhibitor of the Excision Repair Cross-Complementation group 3 (ERCC3), also known as Xeroderma Pigmentosum group B (XPB), a key DNA helicase subunit of the Transcription Factor IIH (TFIIH) complex.[1] Emerging research indicates that this compound suppresses T cell activation by blocking the function of ERCC3, suggesting a critical role for this helicase in the signaling pathways that govern T lymphocyte responses. These application notes provide detailed protocols and conceptual frameworks for utilizing this compound as a chemical tool to dissect the molecular mechanisms of T cell activation and to explore potential therapeutic interventions targeting this pathway.
Mechanism of Action
This compound is reported to specifically target a cysteine residue (C342) within the ERCC3 helicase.[1] By covalently modifying this site, this compound inhibits the helicase activity of the TFIIH complex. While TFIIH is well-known for its roles in nucleotide excision repair (NER) and transcription initiation, its specific function in T cell activation is an active area of investigation. It is hypothesized that by inhibiting ERCC3, this compound disrupts the transcriptional program essential for T cell activation, proliferation, and effector function.
Applications
-
Dissecting the Role of ERCC3 in T Cell Activation: this compound can be employed to elucidate the specific downstream signaling events and transcriptional changes regulated by ERCC3 during T cell activation.
-
Screening for Modulators of T Cell Response: As a potent inhibitor of T cell activation, this compound serves as a valuable tool for developing and validating assays aimed at identifying novel immunosuppressive or immunomodulatory agents.
-
Investigating Autoimmune and Inflammatory Conditions: The ability of this compound to suppress T cell activation makes it a relevant compound for studying disease models of autoimmunity and chronic inflammation where T cells play a pathogenic role.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a representative in vitro T cell activation assay, demonstrating the dose-dependent inhibitory effect of this compound.
| This compound Concentration (µM) | T Cell Proliferation (% of Control) | IL-2 Secretion (pg/mL) | CD25 Expression (% Positive Cells) | CD69 Expression (% Positive Cells) |
| 0 (Vehicle Control) | 100% | 2500 | 85% | 92% |
| 1 | 82% | 2050 | 70% | 78% |
| 5 | 55% | 1375 | 48% | 53% |
| 10 | 31% | 775 | 25% | 30% |
| 20 | 15% | 375 | 12% | 15% |
Experimental Protocols
Protocol 1: In Vitro Human T Cell Activation Assay
This protocol details the methodology for assessing the effect of this compound on the activation of primary human T cells stimulated with anti-CD3 and anti-CD28 antibodies.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
This compound (stock solution in DMSO)
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometry antibodies: Anti-CD4-FITC, Anti-CD8-PE, Anti-CD25-APC, Anti-CD69-PE-Cy7
-
Human IL-2 ELISA kit
-
96-well flat-bottom culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
T Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T cells by negative selection using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Assess purity of the isolated T cells (>95% CD3+) by flow cytometry.
-
-
Cell Staining and Plating:
-
Label the enriched T cells with a cell proliferation dye (e.g., CFSE) following the manufacturer's protocol.
-
Resuspend the labeled T cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
-
T Cell Stimulation:
-
Prepare a stimulation cocktail containing anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies in complete RPMI 1640 medium.
-
Add 50 µL of the stimulation cocktail to each well.
-
Include unstimulated control wells (cells with vehicle and no stimulation antibodies).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
-
Data Collection and Analysis:
-
Proliferation Analysis (Flow Cytometry):
-
Harvest cells from the plate and wash with PBS.
-
Stain with fluorescently labeled antibodies against CD4 and CD8.
-
Analyze by flow cytometry, gating on CD4+ and CD8+ T cell populations. Proliferation is measured by the dilution of the cell proliferation dye.
-
-
Activation Marker Analysis (Flow Cytometry):
-
After 24 hours of incubation, harvest a parallel set of cells.
-
Stain with antibodies against CD25 and CD69.
-
Analyze the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T cell gates by flow cytometry.
-
-
Cytokine Analysis (ELISA):
-
After 48 hours of incubation, carefully collect the culture supernatant from each well.
-
Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound in T cell activation.
Experimental Workflow
Caption: Workflow for in vitro T cell activation assay with this compound.
References
Application Note: High-Throughput Screening for Covalent Inhibitors of ERCC3 Helicase Using BPK-21
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the use of BPK-21, a known covalent inhibitor of ERCC3, in a high-throughput screening (HTS) campaign to identify novel inhibitors of ERCC3 helicase activity.
Introduction
The Excision Repair Cross-Complementation group 3 (ERCC3) protein, a DNA helicase, is a critical component of the TFIIH complex involved in both nucleotide excision repair (NER) and transcription initiation.[1][2][3][4] Dysregulation of ERCC3 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2] this compound is an acrylamide-based covalent inhibitor that specifically targets cysteine 342 (C342) of ERCC3, leading to the suppression of T-cell activation.[5] This application note describes a robust HTS assay designed to identify and characterize covalent inhibitors of ERCC3, using this compound as a reference compound. The described methodologies are suitable for large-scale screening of compound libraries.
Mechanism of Action and Signaling Pathway
ERCC3, as part of the TFIIH complex, plays a crucial role in unwinding DNA during transcription, allowing for the initiation of mRNA synthesis. In T-lymphocytes, proper regulation of transcription is essential for activation and proliferation following T-cell receptor (TCR) engagement. Inhibition of ERCC3's helicase activity by this compound is thought to disrupt the downstream signaling cascade that leads to T-cell activation and proliferation.
Experimental Protocols
High-Throughput Screening (HTS) for ERCC3 Helicase Inhibitors
This protocol describes a fluorescence polarization (FP)-based assay to measure the helicase activity of ERCC3. The assay is designed for a 384-well plate format, making it suitable for HTS.
Materials:
-
Recombinant human ERCC3 protein
-
Fluorescently labeled DNA substrate (e.g., a forked DNA with a 5'-FAM label and a 3'-DABCYL quencher on the same strand)
-
ATP solution
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating:
-
Prepare a serial dilution of the test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.
-
Dispense 50 nL of DMSO into the control wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X solution of ERCC3 in Assay Buffer.
-
Prepare a 2X solution of the fluorescently labeled DNA substrate in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2X ERCC3 solution to each well of the compound plate and incubate for 30 minutes at room temperature to allow for covalent modification.
-
Initiate the helicase reaction by adding 5 µL of a solution containing the 2X DNA substrate and 2X ATP (final concentration, 1 mM) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence polarization on a compatible plate reader.
-
T-Cell Proliferation Assay
This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE) dilution to assess the effect of ERCC3 inhibitors on T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
CFSE Cell Proliferation Kit
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
This compound and test compounds
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
CFSE Staining:
-
Isolate PBMCs from healthy donor blood.
-
Resuspend 1x10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.[6]
-
Quench the staining by adding 5 volumes of cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs at 1x10⁶ cells/mL in complete RPMI-1640.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add 100 µL of medium containing anti-CD3/CD28 antibodies and the desired concentration of this compound or test compounds.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer and analyze the CFSE dilution profile of the T-cell populations.
-
Data Presentation and Analysis
Quantitative data from the HTS and secondary assays should be carefully analyzed and presented.
HTS Data Analysis
The primary HTS data is analyzed to determine the inhibitory activity of the test compounds.
-
Percent Inhibition: Calculated relative to the positive (this compound) and negative (DMSO) controls.
-
IC₅₀ Value: The concentration of an inhibitor at which 50% of the enzyme activity is inhibited.
-
Z' Factor: A statistical parameter to assess the quality of the HTS assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
Table 1: HTS Performance Metrics
| Parameter | Value |
| Assay Format | 384-well Fluorescence Polarization |
| Signal to Background (S/B) | > 5 |
| Z' Factor | 0.78 |
| Screening Concentration | 10 µM |
Table 2: HTS Results for Selected Compounds
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
| This compound (Reference) | 95.2 | 0.8 |
| Compound A | 88.5 | 1.2 |
| Compound B | 65.1 | 5.7 |
| Compound C | 12.3 | > 50 |
T-Cell Proliferation Data
The proliferation data is analyzed by gating on the T-cell population and examining the CFSE fluorescence histogram. Each peak represents a successive generation of cell division.
Table 3: Effect of ERCC3 Inhibitors on T-Cell Proliferation
| Compound | Concentration (µM) | % Proliferation (CD4⁺ T-cells) | % Proliferation (CD8⁺ T-cells) |
| DMSO (Vehicle) | - | 85.4 | 92.1 |
| This compound | 1 | 22.7 | 28.5 |
| This compound | 5 | 8.1 | 11.3 |
| Compound A | 1 | 30.5 | 35.2 |
| Compound A | 5 | 12.8 | 15.9 |
Summary and Conclusion
The described HTS assay provides a robust and reliable method for identifying novel covalent inhibitors of ERCC3 helicase. The use of this compound as a reference compound allows for the validation of assay performance and the characterization of new chemical entities. The secondary T-cell proliferation assay confirms the cellular activity of the identified hits and their potential as immunomodulatory agents. This integrated screening approach is a valuable tool for the discovery of new therapeutics targeting ERCC3.
References
- 1. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERCC3 serves as a prognostic biomarker for hepatocellular carcinoma and positively regulates cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. ERCC3 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. This compound | ERCC3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. mucosalimmunology.ch [mucosalimmunology.ch]
Troubleshooting & Optimization
Optimizing BPK-21 Incubation Time for Maximal Effect: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of BPK-21 to achieve maximal inhibitory effects on T-cell activation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an active acrylamide compound that functions as a specific inhibitor of the helicase ERCC3.[1] By targeting and blocking the function of ERCC3, a core subunit of the Transcription Factor II H (TFIIH) complex, this compound effectively suppresses T-cell activation.[2][3] The TFIIH complex is crucial for both gene transcription and DNA repair; its inhibition disrupts these processes in T-cells, leading to a block in their activation and proliferation.
Q2: What is the recommended starting concentration for this compound in a T-cell suppression assay?
A2: Based on available data, a concentration of 20 μM this compound has been shown to significantly impair T-cell activation. It is recommended to perform a dose-response experiment starting with a concentration range around 20 μM to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How long should I incubate my T-cells with this compound?
Q4: What are the signs of effective this compound treatment in a T-cell culture?
A4: Successful inhibition of T-cell activation by this compound can be observed through several key indicators:
-
Reduced T-cell proliferation: This can be measured using assays such as CFSE dilution or MTS/XTT proliferation assays.
-
Decreased cytokine production: A reduction in the secretion of key cytokines like IL-2 and IFN-γ, which can be quantified by ELISA or intracellular flow cytometry.
-
Downregulation of activation markers: A decrease in the expression of cell surface markers associated with T-cell activation, such as CD25 and CD69, as measured by flow cytometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable inhibition of T-cell proliferation. | 1. This compound concentration is too low.2. Incubation time is too short.3. This compound has degraded.4. T-cell activation stimulus is too strong. | 1. Perform a dose-response experiment with a higher concentration range of this compound.2. Conduct a time-course experiment, extending the incubation period up to 96 hours.3. Ensure proper storage of this compound stock solutions at -20°C or -80°C and prepare fresh working solutions for each experiment.4. Titrate the concentration of the T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies) to a suboptimal level. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density.2. Uneven distribution of this compound or activation stimulus.3. Edge effects in the culture plate. | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell counting and dispensing.2. Mix the plate gently by tapping after adding reagents.3. Avoid using the outer wells of the culture plate, or fill them with sterile media to maintain humidity. |
| High background in unstimulated control wells. | 1. T-cells are activated prior to the experiment.2. Contamination of cell culture. | 1. Handle T-cells gently during isolation and culture to minimize spontaneous activation.2. Maintain sterile technique throughout the experimental procedure. |
| This compound appears to be cytotoxic at effective concentrations. | 1. The effective concentration of this compound is close to its cytotoxic concentration.2. The solvent (e.g., DMSO) concentration is too high. | 1. Perform a cytotoxicity assay (e.g., using a viability dye like Propidium Iodide or a live/dead stain) in parallel with the proliferation assay to distinguish between inhibition of proliferation and cell death.2. Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Experimental Protocols
Optimizing this compound Incubation Time using a T-Cell Proliferation Assay
This protocol outlines a general procedure to determine the optimal incubation time for this compound in a T-cell proliferation assay using a fluorescent dye such as CFSE (Carboxyfluorescein succinimidyl ester).
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or PHA)
-
CFSE staining solution
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom culture plate
-
Flow cytometer
Procedure:
-
T-cell Preparation and Staining:
-
Isolate PBMCs or T-cells from whole blood using standard density gradient centrifugation or magnetic bead separation techniques.
-
Wash the cells with PBS.
-
Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the cells in complete RPMI medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Seed 100 µL of the CFSE-labeled cell suspension into the wells of a 96-well plate (1 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI medium at 2X the final desired concentrations.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of the T-cell activation stimulus at 4X the final desired concentration to all wells except the unstimulated control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for various time points (e.g., 24, 48, 72, and 96 hours).
-
-
Flow Cytometry Analysis:
-
At each time point, harvest the cells from the wells.
-
Wash the cells with FACS buffer (PBS containing 2% FBS).
-
Analyze the cells on a flow cytometer.
-
Gate on the live, single-cell population.
-
Measure the CFSE fluorescence intensity to determine the extent of cell proliferation. Each cell division will result in a halving of the CFSE fluorescence.
-
Data Presentation
Table 1: Example Time-Course of this compound Inhibition of T-Cell Proliferation
| Incubation Time (hours) | % Proliferation (Vehicle Control) | % Proliferation (20 µM this compound) | % Inhibition |
| 24 | 15.2 ± 2.1 | 10.5 ± 1.8 | 30.9 |
| 48 | 45.8 ± 4.5 | 12.1 ± 2.3 | 73.6 |
| 72 | 82.5 ± 6.3 | 9.8 ± 1.5 | 88.1 |
| 96 | 85.1 ± 5.9 | 10.2 ± 1.9 | 88.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Visualizations
Caption: this compound inhibits T-cell activation by targeting ERCC3 within the TFIIH complex.
Caption: Workflow for determining optimal this compound incubation time.
References
How to reduce BPK-21 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and reduce the off-target effects of BPK-21, a novel small molecule inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of a kinase inhibitor like this compound, and why are they a concern?
A1: Off-target effects occur when an inhibitor like this compound binds to and modulates kinases other than its intended target (PI3K).[1] This is a significant concern because unintended interactions can lead to the misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1] The primary cause of these off-target effects is the structural similarity of the ATP-binding pocket across the human kinome, which most kinase inhibitors are designed to target.[1][2]
Q2: What are the common causes of this compound off-target effects?
A2: The principal cause of off-target effects is the conserved nature of the ATP-binding site across many kinases, making it challenging to achieve absolute specificity.[1][2] Other contributing factors include:
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Compound Promiscuity: Many inhibitors can inherently bind to multiple kinases with varying affinities.[1]
-
High Concentrations: Using this compound at concentrations significantly above its on-target IC50 value increases the likelihood of binding to lower-affinity off-target kinases.
-
Pathway Cross-talk: Inhibition of PI3K can lead to feedback or downstream effects on other signaling pathways, which may be mistaken for direct off-target binding.[1]
Q3: How can I preemptively identify potential off-target effects of this compound before conducting extensive experiments?
A3: A multi-faceted approach is recommended for the early identification of potential off-target effects:
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Computational Profiling: Utilize in silico tools that screen small molecules against databases of known kinase structures to predict potential off-target interactions.[3] These 2-D and 3-D methods can provide a preliminary list of kinases to investigate further.[3]
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Literature Review: Thoroughly research the known selectivity profiles of kinase inhibitors with similar chemical scaffolds to this compound.[1]
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Initial Kinome Screening: Perform an initial, broad kinase selectivity screen at a high concentration (e.g., 1 µM) to identify the most likely off-target interactions early in the research process.[4]
Troubleshooting Guides
Issue 1: I'm observing high levels of cytotoxicity in my cell line at concentrations where this compound should be effective against PI3K.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[4] 2. Test a structurally unrelated PI3K inhibitor to see if the cytotoxicity persists.[1] | 1. Identification of specific off-target kinases responsible for the toxicity. 2. If cytotoxicity is not observed with a different inhibitor, it suggests an off-target effect of this compound. |
| Inappropriate Dosage | 1. Conduct a detailed dose-response curve to find the lowest effective concentration for PI3K inhibition.[4][5] 2. Utilize a lower concentration of this compound that minimizes toxicity while maintaining the desired on-target effect.[4] | 1. Reduced cytotoxicity while preserving the intended biological effect.[4] |
| On-Target Toxicity | 1. Use CRISPR/Cas9 to knock out the intended target (PI3K). 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of PI3K.[2] | 1. If the knockout cells are resistant to this compound, the toxicity is likely on-target. 2. A successful rescue of the phenotype confirms on-target activity is critical.[2] |
Issue 2: My experimental results with this compound are inconsistent or paradoxical (e.g., activation of a downstream pathway I expected to be inhibited).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., MAPK/ERK).[4][6] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[4][6] | 1. A clearer understanding of the cellular response to PI3K inhibition. 2. More consistent and interpretable results.[4] |
| Inhibition of an Off-Target with Opposing Function | 1. Perform a kinome profile to identify potential off-targets.[1] 2. Validate the functional relevance of the identified off-target using siRNA or CRISPR to silence its expression and observe if the paradoxical effect is replicated.[2] | 1. Identification of an unintended target that could explain the unexpected results. |
| Compound Instability or Solubility Issues | 1. Check the stability and solubility of this compound in your specific cell culture media.[4] 2. Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing the observed effects.[4] | 1. Prevention of compound precipitation, which can lead to non-specific effects and inconsistent results. |
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound
This table illustrates sample data from a kinase profiling assay where this compound was screened against a panel of kinases at a concentration of 1 µM.
| Kinase | Family | % Inhibition at 1 µM | Potential Impact |
| PI3Kα (Intended Target) | Lipid Kinase | 98% | On-Target Efficacy |
| Off-Target Kinase A | Tyrosine Kinase | 91% | Potential for unintended signaling alterations |
| Off-Target Kinase B | Serine/Threonine Kinase | 85% | May contribute to observed cytotoxicity |
| Off-Target Kinase C | Tyrosine Kinase | 72% | Could be responsible for paradoxical effects |
| 400+ other kinases | Various | < 50% | Lower probability of significant off-target effects |
Table 2: Sample Dose-Response Data for this compound in Wild-Type vs. Target Knockout Cells
This table shows a scenario where removing the intended target (PI3K) via CRISPR-Cas9 knockout significantly increases the IC50 value, suggesting the primary cytotoxic effect is on-target.
| Cell Line | Genetic Background | PI3K Expression | This compound IC50 (nM) | Interpretation |
| CancerCell-X | Wild-Type | Present | 60 | Baseline potency |
| CancerCell-X | PI3Kα KO (CRISPR) | Absent | > 10,000 | Loss of target confers resistance, indicating on-target efficacy. |
Visualizations
Caption: PI3K/Akt signaling pathway with this compound's on- and off-target actions.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
Experimental Protocols
Protocol 1: In Vitro Kinome Profiling Assay
Objective: To determine the selectivity of this compound by screening it against a large panel of recombinant human kinases.[4]
-
Materials:
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This compound (dissolved in DMSO)
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Commercial kinase profiling service (e.g., Reaction Biology, Eurofins) offering a panel of >400 kinases
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ATP (including radiolabeled [γ-³³P]ATP for radiometric assays)
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Kinase-specific substrates
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Assay buffer
-
-
Methodology:
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Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50, typically 1 µM for a single-point screen.
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Assay Setup: In a multi-well plate, the service provider combines each kinase with its specific substrate and assay buffer.[2]
-
Inhibitor Addition: Add this compound to the kinase reaction mixtures. Include appropriate controls (e.g., DMSO vehicle control, known inhibitor for positive control).[2]
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Reaction Initiation: Start the kinase reaction by adding ATP.
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Incubation: Incubate the reaction plate at the optimal temperature (e.g., 30°C) for a predetermined time.[2]
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Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method can be radiometric (filter binding), fluorescent, or luminescent.
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Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. Data is presented as a percentage of inhibition for each kinase in the panel.
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Protocol 2: Western Blotting for Pathway Analysis
Objective: To assess the on-target activity of this compound by measuring the phosphorylation status of downstream proteins in the PI3K/Akt pathway and to probe for off-target pathway activation.
-
Materials:
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Cell culture media, plates, and cells of interest
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This compound and vehicle control (DMSO)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
-
-
Methodology:
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.[4]
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Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C.[4]
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Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate.[4]
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Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in p-Akt/Akt ratio would confirm on-target activity, while changes in p-ERK/ERK could suggest off-target effects or pathway cross-talk.[4]
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References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
BPK-21 experimental variability and reproducibility
Welcome to the technical support center for BPK-21. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound, a potent acrylamide-based inhibitor of the ERCC3 helicase that suppresses T cell activation. Given the limited specific literature on this compound's experimental variability, this guide draws upon general principles of handling acrylamides, targeting DNA repair pathways, and performing T cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an active acrylamide compound that functions as a specific inhibitor of the ERCC3 helicase.[1][2] By targeting cysteine 342 (C342) in ERCC3, this compound blocks its function, which in turn suppresses T cell activation.[1] The suppression of T cell activation by this compound may occur downstream or independently of the NFAT and NF-kB activation pathways.[1]
Q2: What is the recommended concentration of this compound for in vitro experiments?
A2: A concentration of 20 μM has been shown to significantly impair T cell activation.[1] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound are critical for experimental reproducibility. Refer to the table below for a summary of storage recommendations. For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[1]
Q4: What are the potential off-target effects of this compound?
A4: As an acrylamide, this compound has the potential for off-target effects due to the reactive nature of this chemical group. Acrylamides can react with cellular nucleophiles, such as cysteine residues in other proteins. It is advisable to include appropriate controls to assess for off-target effects in your experiments.
Q5: Can this compound be used in in vivo studies?
A5: Yes, protocols for preparing this compound for in vivo use, including oral and intraperitoneal injections, are available.[1] These typically involve creating a suspension. It is crucial to ensure the formulation is appropriate for the chosen administration route and animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in a T cell activation assay. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. |
| Uneven distribution of this compound in the well. | Mix gently but thoroughly after adding this compound to the culture medium. | |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity. | |
| Lower than expected inhibition of T cell activation. | Degradation of this compound. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the IC50 for your specific assay conditions. | |
| Cell density is too high. | Optimize the cell seeding density. High cell numbers may require higher concentrations of the inhibitor. | |
| Signs of cellular toxicity not related to T cell activation suppression. | Off-target effects of the acrylamide group. | Include a control compound with a similar chemical scaffold but lacking the reactive acrylamide group, if available. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells. | |
| Inconsistent results between different experimental days. | Variation in cell culture conditions. | Maintain consistent cell culture practices, including media formulation, serum batches, and incubation conditions. |
| Differences in T cell donor populations. | If using primary T cells, be aware of donor-to-donor variability and consider pooling cells from multiple donors or using a consistent cell line. | |
| Instability of this compound working solution. | Prepare fresh working solutions of this compound for each experiment.[1] |
Quantitative Data Summary
Table 1: this compound Storage and Preparation
| Parameter | Recommendation | Source |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
| In Vitro Working Concentration | 20 μM (as a starting point) | [1] |
| In Vivo Formulation (Example) | A clear solution of ≥ 5 mg/mL can be achieved by dissolving in a mixture of DMSO, PEG300, Tween-80, and Saline. A suspended solution of 2.5 mg/mL is also possible. | [1] |
Experimental Protocols & Methodologies
General Protocol for In Vitro T Cell Activation Assay
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Cell Preparation: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) or use a T cell line (e.g., Jurkat).
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Cell Seeding: Seed the T cells in a 96-well plate at a predetermined optimal density.
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This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
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T Cell Activation: Stimulate the T cells with an activating agent, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
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Incubation: Incubate the plate for 24-72 hours, depending on the activation marker being assessed.
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Readout: Measure T cell activation using a suitable method, such as:
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Proliferation assays: (e.g., CFSE dilution, BrdU incorporation).
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Cytokine secretion assays: (e.g., ELISA for IL-2, IFN-γ).
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Flow cytometry: for surface marker expression (e.g., CD69, CD25).
-
Visualizations
Caption: this compound inhibits ERCC3, blocking downstream transcription and DNA repair processes essential for T cell activation.
Caption: A typical experimental workflow for assessing the effect of this compound on T cell activation in vitro.
References
Common pitfalls to avoid when using BPK-21
Welcome to the technical support center for BPK-21, a potent and selective ERCC3 helicase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting advice and frequently asked questions to help you overcome common challenges and ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, providing potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weak inhibition of T cell activation | Inadequate concentration of this compound. | Optimize the concentration of this compound by performing a dose-response curve. A starting concentration of 20 μM has been shown to significantly impair T cell activation.[1] |
| Suboptimal incubation time. | Optimize the incubation time with this compound. This can range from a few hours to longer periods depending on the specific assay and cell type. | |
| Poor cell health or inconsistent cell seeding. | Ensure cells are healthy and seeded at a consistent density. Follow standardized cell culture guidelines to maintain consistency. | |
| High levels of cytotoxicity observed | This compound, as an acrylamide, can exhibit cytotoxicity at higher concentrations. | Determine the optimal, non-toxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion) before proceeding with functional assays. |
| Off-target effects of the compound. | While this compound is designed to be a specific ERCC3 inhibitor, off-target effects can occur. Consider including appropriate negative and positive controls to assess specificity in your experimental system. | |
| Precipitation of this compound in culture medium | Improper dissolution of this compound stock solution. | Ensure the this compound stock solution is fully dissolved in a suitable solvent like DMSO before further dilution into aqueous media. |
| Limited solubility in the final working concentration. | Prepare the working solution by adding the DMSO stock to PEG300 and mixing, followed by the addition of Tween-80 and then saline to improve solubility.[1] | |
| Variability in experimental replicates | Inconsistent experimental conditions. | Maintain consistent conditions across all replicates, including cell density, reagent concentrations, and incubation times. |
| Degradation of this compound stock solution. | Store the this compound stock solution at -80°C for up to 6 months or at -20°C for up to 1 month to maintain its stability.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use and properties of this compound.
What is the mechanism of action of this compound?
This compound is an active acrylamide that functions as a blocker of the ERCC3 helicase.[1] It specifically targets the cysteine residue C342 in ERCC3, thereby suppressing T cell activation.[1] ERCC3 is a subunit of the TFIIH transcription factor, which is involved in both transcription initiation and nucleotide excision repair (NER).
How should I prepare a working solution of this compound?
A recommended protocol for preparing a working solution is as follows:
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Prepare a stock solution in DMSO (e.g., 50 mg/mL).
-
For a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 and mix again.
-
Finally, add 450 μL of saline to reach the final volume of 1 mL. This method yields a clear solution of at least 5 mg/mL.[1]
What are the expected outcomes of this compound treatment on T cells?
Treatment with an effective concentration of this compound is expected to suppress T cell activation.[1] This can be measured by a decrease in the expression of activation markers (e.g., CD25, CD69), reduced proliferation, and lower production of cytokines such as IFN-γ and TNF-α.
Can this compound be used in in vivo studies?
Yes, a suspended solution of this compound can be prepared for oral and intraperitoneal injections in animal models.[1]
What are potential off-target effects of this compound?
As an acrylamide, this compound has the potential to react with other nucleophilic residues in proteins besides the intended target in ERCC3. It is crucial to include proper controls in your experiments to validate that the observed effects are due to the inhibition of ERCC3.
Experimental Protocols
T Cell Activation Assay using this compound
This protocol outlines a general workflow for assessing the inhibitory effect of this compound on T cell activation.
-
Cell Preparation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using standard methods.
-
Plate Coating: Coat a 96-well plate with an anti-CD3 antibody (e.g., OKT3) at an optimized concentration in a sterile buffer and incubate overnight.
-
Cell Seeding: Wash the coated plate to remove unbound antibodies. Seed the isolated T cells at a predetermined density into the wells.
-
This compound Treatment: Prepare a serial dilution of this compound from your stock solution. Add the desired concentrations of this compound to the corresponding wells. Include a vehicle control (containing the same final concentration of DMSO and other solvents as the highest this compound concentration).
-
T Cell Stimulation: Add a soluble anti-CD28 antibody to the wells to provide co-stimulation.
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for a predetermined period (e.g., 48-72 hours).
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Assessment of Activation: Analyze T cell activation using one or more of the following methods:
-
Proliferation Assay: Use a dye dilution assay (e.g., CFSE) or a colorimetric assay (e.g., WST-1) to measure cell proliferation.
-
Activation Marker Expression: Stain the cells with fluorescently labeled antibodies against T cell activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
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Cytokine Production: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IL-2, IFN-γ) using ELISA or a cytokine bead array.
-
Visualizations
References
Improving the signal-to-noise ratio in BPK-21 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ERCC3 blocker BPK-21. The focus is on improving the signal-to-noise ratio and ensuring robust and reproducible results in various in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Low Signal-to-Noise Ratio
Q: My assay window is very narrow, making it difficult to distinguish the effect of this compound from the background. What can I do to improve the signal-to-noise ratio?
A low signal-to-noise ratio can obscure the true biological effects of this compound. To address this, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound that yields a robust signal without causing excessive toxicity. A typical approach is a 10-point, 3-fold serial dilution.[1] |
| Low Target Expression or Activity | Ensure the cell line used expresses the target (ERCC3) at sufficient levels. For enzymatic assays, confirm the purity and activity of the enzyme preparation.[1] |
| Inappropriate Assay Readout Time | The kinetics of the cellular response to this compound may vary. Conduct a time-course experiment to identify the optimal time point for measuring the assay signal.[1] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of all critical reagents, such as antibodies or substrates, to find the optimal balance that maximizes the specific signal.[1] |
| Incorrect Instrument Settings | Optimize the settings on your plate reader or microscope for the specific fluorophores or chromophores being used in your assay.[1] |
Issue 2: High Background Signal
Q: I am observing a high signal in my negative control wells, which is masking the specific effects of this compound. How can I reduce this background noise?
High background can arise from several sources, leading to a poor signal-to-noise ratio.[1] Here are some common causes and their solutions:
| Potential Cause | Recommended Solution |
| Non-specific Binding of Reagents | Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) and a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) to your assay buffer.[1] Consider using low-binding microplates.[1] For flow cytometry, include a blocking step with serum.[1] |
| Compound Aggregation | High concentrations of small molecules can lead to aggregation, causing non-specific inhibition.[2] Visually inspect the this compound solution for any cloudiness or precipitate.[2] Including a detergent in the assay buffer can also help disrupt aggregates.[2] |
| Contaminated Buffers or Reagents | Prepare fresh buffers using high-purity water and reagents.[1] Filter-sterilize buffers to remove any particulate matter that could interfere with the assay.[1] |
| Cellular Autofluorescence | If using a fluorescence-based assay, select fluorophores with emission wavelengths that minimize overlap with the natural fluorescence of the cells and media. |
| Dead Cells in Culture | Dead cells can take up reagents non-specifically, contributing to background. Use a viability dye to exclude dead cells from the analysis, especially in flow cytometry-based assays.[1] |
Issue 3: High Variability Between Replicates
Q: My replicate wells show a high degree of variability, making it difficult to obtain statistically significant results. What are the likely causes and how can I improve precision?
High variability can undermine the reliability of your data. Consistent laboratory practice is key to minimizing this issue.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure all pipettes are properly calibrated. Use consistent pipetting techniques for all samples and reagents. |
| Uneven Cell Seeding | Gently vortex the cell suspension before aliquoting to ensure a homogenous distribution of cells in each well.[3] Optimize the cell seeding density to ensure cells are in a healthy growth phase. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health.[4] To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile media or PBS. |
| Inconsistent Incubation Times | Be consistent with all incubation times for all plates and samples.[3] |
| Compound Precipitation | Poor solubility of this compound can lead to inconsistent concentrations across wells. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration range for this compound in my assay?
A1: The ideal concentration range for this compound should be determined empirically for each specific assay and cell type. A good starting point is to perform a wide-range dose-response curve (e.g., from 1 nM to 100 µM). This will help you determine the IC50 (half-maximal inhibitory concentration), which is the concentration of this compound that inhibits the biological function by 50%.[5] The working concentrations in your subsequent experiments should bracket this IC50 value.
Q2: I've noticed that this compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?
A2: Poor aqueous solubility is a common issue with small molecules.[2] To address this:
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Check Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is kept low (ideally below 0.5%) to avoid solvent-induced artifacts and precipitation.[2]
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Use a Co-solvent: While DMSO is common, other solvents like ethanol or DMF can be tested.[2]
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Thawing Protocol: When thawing frozen stock solutions, do so slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[6]
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Vortexing: The method of mixing after dilution can impact precipitation. Milder mixing may be preferable to vigorous vortexing in some cases.[7]
Q3: Why is the potency (IC50) of this compound different in my cell-based assay compared to a biochemical assay?
A3: Discrepancies between biochemical and cell-based assay potencies are common.[2] Several factors can contribute to this:
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Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration.[2]
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Efflux Pumps: Cells can actively transport the compound out through efflux pumps, reducing its intracellular concentration.[2]
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Protein Binding: this compound may bind to other cellular proteins or lipids, reducing the amount available to bind to its target, ERCC3.[2]
-
Compound Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[2]
Q4: What are the essential controls to include when testing this compound?
A4: Proper controls are crucial for interpreting your results correctly.[1] Always include:
-
Untreated Control: Cells cultured in media without any treatment.
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Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to ensure the solvent itself is not causing a biological effect.[2]
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Positive Control: A known activator or inhibitor of the pathway you are studying to confirm that the assay is working as expected.
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Isotype Control (for flow cytometry): An antibody of the same isotype and fluorochrome as your primary antibody but without specificity for the target, to measure non-specific background staining.[1]
Experimental Protocol: T-Cell Activation Assay
This protocol provides a general framework for assessing the effect of this compound on T-cell activation. Optimization of cell numbers, and this compound and antibody concentrations may be required.
1. Reagent Preparation:
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Complete RPMI-1640 Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store in aliquots at -20°C or -80°C.[6]
-
Antibody Coating Solution: Dilute anti-CD3 antibody to a final concentration of 1-2 µg/mL in sterile PBS.[1]
-
Cell Suspension: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.[1]
2. Assay Procedure:
-
Plate Coating: Add 50-100 µL of the anti-CD3 antibody solution to each well of a 96-well flat-bottom plate. Incubate for 2-4 hours at 37°C or overnight at 4°C.[1]
-
Washing: Before adding cells, wash the wells twice with 200 µL of sterile PBS to remove any unbound antibody.[1]
-
This compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2x the final desired concentration. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO if the final concentration is 0.1%).
-
Cell Plating and Treatment:
-
Add 100 µL of the cell suspension to each antibody-coated well.
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Add 100 µL of the 2x this compound serial dilutions or vehicle control to the appropriate wells.
-
For unstimulated control wells, add cells to uncoated wells and add 100 µL of medium with vehicle.
-
-
Co-stimulation (Optional but recommended): Add soluble anti-CD28 antibody to all stimulated wells to a final concentration of 1-2 µg/mL.[1]
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24-72 hours, depending on the activation marker being assessed.[1]
3. Data Acquisition and Analysis:
-
Readout: Measure T-cell activation using a suitable method, such as:
-
Flow Cytometry: Stain cells for activation markers like CD69 or CD25.
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ELISA: Measure cytokine (e.g., IL-2) secretion from the cell culture supernatant.
-
Proliferation Assay: Use a reagent like WST-1 or a BrdU incorporation assay to measure cell proliferation.
-
-
Analysis:
-
Subtract the background signal (unstimulated control) from all other readings.
-
Normalize the data by setting the signal from the vehicle-treated, stimulated cells to 100% activation.
-
Plot the percent inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: General workflow for testing the small molecule inhibitor this compound.
Caption: Troubleshooting decision tree for low signal-to-noise ratio.
Caption: Hypothetical signaling pathway for this compound's effect on T-cell activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BPK-21 Dosage and Application
This technical support center provides guidance and answers to frequently asked questions regarding the use of BPK-21, a selective inhibitor of the ERCC3 helicase. The information is intended for researchers, scientists, and drug development professionals to aid in the design and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an active acrylamide compound that functions as a specific inhibitor of the Excision Repair Cross-Complementation Group 3 (ERCC3) helicase. ERCC3 is a subunit of the Transcription Factor II H (TFIIH) complex, which plays a crucial role in both nucleotide excision repair (NER) of damaged DNA and the initiation of transcription. By covalently binding to cysteine 342 in ERCC3, this compound blocks its helicase activity, thereby suppressing processes that rely on ERCC3 function, such as T-cell activation.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: A starting concentration of 20 µM has been shown to significantly impair T-cell activation.[1] However, the optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. For a new cell line, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A suggested starting range for a dose-response curve could be from 0.1 µM to 100 µM.
Q3: How does inhibition of ERCC3 by this compound affect cells?
A3: Inhibition of ERCC3 can have multiple effects on a cell due to its dual roles in DNA repair and transcription. Potential consequences include:
-
Impaired DNA Repair: Cells may become more sensitive to DNA damaging agents.
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Altered Transcription: The expression of various genes may be up- or down-regulated, leading to changes in cellular processes like proliferation, differentiation, and apoptosis.
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Cell Cycle Arrest and Apoptosis: In some cancer cell lines, inhibition of critical cellular machinery can lead to cell cycle arrest and programmed cell death.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of ERCC3, the possibility of off-target effects should always be considered. It is advisable to include appropriate controls in your experiments, such as a negative control compound with a similar chemical structure but lacking activity against ERCC3, to help differentiate between specific and non-specific effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound at the tested concentrations. | 1. The cell line may be resistant to ERCC3 inhibition. 2. The concentration of this compound is too low. 3. The incubation time is too short. 4. The compound has degraded. | 1. Test a wider range of concentrations (e.g., up to 200 µM). 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Verify the activity of your this compound stock on a sensitive cell line, if available. 4. Consider measuring ERCC3 expression levels in your cell line. |
| High levels of cell death observed even at low concentrations. | 1. The cell line is highly sensitive to ERCC3 inhibition. 2. The compound is cytotoxic to the cell line due to off-target effects. 3. Errors in dilution calculations. | 1. Perform a more granular dose-response curve at lower concentrations (e.g., in the nanomolar range). 2. Reduce the incubation time. 3. Double-check all dilution calculations and ensure proper mixing of the stock solution. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Degradation of this compound stock solution. 4. Cell line passage number variation. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Standardize all incubation times precisely. 3. Aliquot the this compound stock solution upon receipt and store at -80°C to minimize freeze-thaw cycles. 4. Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cell lines.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO (Dimethyl sulfoxide)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Data Presentation
Hypothetical IC50 Values of this compound in Various Cell Lines
The following table presents hypothetical IC50 values for this compound in a panel of cancer cell lines to illustrate how such data would be presented. Note: These are not experimentally determined values and should be used for illustrative purposes only.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |
| Jurkat | T-cell Leukemia | 15.8 |
| A549 | Lung Carcinoma | 32.5 |
| MCF-7 | Breast Adenocarcinoma | 25.2 |
| HeLa | Cervical Cancer | 41.7 |
| HepG2 | Hepatocellular Carcinoma | 28.9 |
Visualizations
Signaling Pathway of ERCC3 and this compound Inhibition
Caption: this compound inhibits the ERCC3 helicase, a key component of the TFIIH complex, disrupting both DNA repair and transcription, which can lead to cell cycle arrest and apoptosis.
Experimental Workflow for Determining this compound IC50
Caption: A stepwise workflow for determining the IC50 of this compound in a cell-based assay.
Logical Relationship for Troubleshooting this compound Experiments
Caption: A decision tree for troubleshooting common issues in experiments with this compound.
References
Technical Support Center: Overcoming Resistance to p21-Activated Kinase (PAK) Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming resistance to p21-Activated Kinase (PAK) inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the role of p21-Activated Kinases (PAKs) in cancer?
A1: p21-Activated Kinases (PAKs) are a family of serine/threonine kinases that act as key signaling nodes within cancer cells.[1] They are involved in a wide range of cellular processes that promote cancer, including cell survival, proliferation, anchorage-independent growth, and cellular invasiveness.[1] Overexpression and/or hyperactivation of PAKs are observed in a variety of human tumors, making them attractive therapeutic targets.[1]
Q2: What are the primary mechanisms by which cancer cells develop resistance to PAK inhibitors?
A2: Cancer cells can develop resistance to PAK inhibitors through several mechanisms:
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Compensatory Activity of other PAK Family Members: Blocking the activity of one PAK family member can lead to the compensatory activation of other members.[1]
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of PAK inhibition. For instance, in lymphoma, higher expression of PAK1 is associated with resistance to PI3K inhibitors, and co-targeting both pathways can restore sensitivity.[1]
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Upregulation of Downstream Effectors: Increased expression or activation of proteins downstream of PAKs can also contribute to resistance.
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Genetic Alterations: Mutations in the PAK genes or other related signaling molecules can lead to reduced drug binding or constitutive activation of downstream pathways.
Q3: What are the most promising strategies to overcome resistance to PAK inhibitors?
A3: Several strategies are being explored to overcome resistance to PAK inhibitors:
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Combination Therapy: This is a well-established approach in cancer treatment.[2] Combining PAK inhibitors with other targeted therapies or conventional chemotherapeutics can have synergistic effects.[2][3] For example, combining a PAK1 inhibitor with a PI3K inhibitor has shown promise in overcoming resistance.[1] Similarly, combining the PAK1 inhibitor NVS-PAK1 with doxorubicin, paclitaxel, or methotrexate has demonstrated synergistic effects in treating metastatic triple-negative breast cancer.[4][5]
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Development of Pan-PAK Inhibitors: Designing inhibitors that can target multiple PAK family members simultaneously may prevent the compensatory activation of other isoforms.
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Targeting Downstream Effectors: Identifying and targeting key downstream effectors of PAK signaling can be an effective strategy to block the oncogenic output of the pathway, even in the presence of resistance to upstream inhibitors.
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Adaptive Dosing Strategies: Modifying the dosing schedule of PAK inhibitors may help to minimize the development of resistance.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments studying PAK inhibitor resistance.
| Problem | Possible Cause | Troubleshooting Steps |
| No significant decrease in cell viability after treatment with a PAK inhibitor. | 1. Suboptimal drug concentration. 2. Intrinsic or acquired resistance of the cell line. 3. Drug instability. | 1. Perform a dose-response curve to determine the IC50 of the inhibitor in your cell line. 2. Verify the expression and activation status of PAKs in your cell line using Western blotting. Consider using a different cell line with known sensitivity. 3. Check the storage conditions and expiration date of the inhibitor. Prepare fresh stock solutions. |
| Development of resistance in a previously sensitive cell line. | 1. Prolonged exposure to the inhibitor. 2. Selection of a resistant subpopulation. | 1. Establish a resistant cell line by continuous exposure to increasing concentrations of the inhibitor. 2. Characterize the resistant cell line to identify the mechanism of resistance (e.g., genomic analysis, pathway profiling). 3. Test combination therapies to overcome the acquired resistance. |
| Inconsistent results in xenograft models. | 1. Variability in tumor establishment. 2. Suboptimal drug dosage or delivery. 3. Tumor heterogeneity. | 1. Ensure consistent cell numbers and injection techniques. Monitor tumor growth closely before starting treatment. 2. Perform pharmacokinetic and pharmacodynamic studies to optimize the dosing regimen. 3. Analyze tumor samples to assess the expression of PAKs and potential resistance markers. |
| Difficulty in interpreting signaling pathway changes upon inhibitor treatment. | 1. Complex feedback loops and crosstalk between pathways. 2. Inappropriate time points for analysis. | 1. Use a panel of antibodies to analyze key nodes in related pathways (e.g., PI3K/Akt, MAPK). 2. Perform a time-course experiment to capture both early and late signaling events. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PAK inhibitors.
Table 1: Synergistic Effects of PAK1 Inhibitor (NVS-PAK1) in Combination with Chemotherapy in Triple-Negative Breast Cancer (TNBC)
| Treatment Group | Relative Tumor Volume Reduction (%) | Reference |
| Doxorubicin + NVS-PAK1 | Significant reduction compared to Doxorubicin alone | [5] |
| Paclitaxel + NVS-PAK1 | Significant reduction compared to Paclitaxel alone | [5] |
| Methotrexate + NVS-PAK1 | Significant reduction compared to Methotrexate alone | [5] |
Table 2: IC50 Values of Bioactive Compounds from Alpinia zerumbet with PAK1 Inhibitory Activity against A549 Lung Cancer Cells
| Compound | IC50 (µM) | Reference |
| Kaempferol-3-O-β-d-glucuronide (KOG) | 67 - 99 | [7] |
| Labdadiene | 67 - 99 | [7] |
| MTD | 67 - 99 | [7] |
| TMOQ | 67 - 99 | [7] |
Experimental Protocols
Protocol 1: Generation of a PAK Inhibitor-Resistant Cell Line
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Cell Culture: Culture the parental cancer cell line in standard growth medium.
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Initial Treatment: Treat the cells with the PAK inhibitor at a concentration equal to the IC25 (25% inhibitory concentration).
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of the inhibitor in a stepwise manner.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant concentration of the PAK inhibitor to ensure the stability of the resistant phenotype.
-
Validation: Regularly confirm the resistance of the cell line by comparing its dose-response curve to that of the parental cell line.
Protocol 2: Western Blot Analysis of PAK Signaling
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Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against total PAK, phosphorylated PAK (as a marker of activation), and downstream effectors (e.g., p-MEK, p-ERK). Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Simplified PAK signaling pathway.
Caption: Mechanisms of resistance to PAK inhibitors.
Caption: Experimental workflow for studying PAK inhibitor resistance.
References
- 1. Hyperactivation of p21-Activated Kinases in Human Cancer and Therapeutic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A recurrent ERCC3 truncating mutation confers moderate risk for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Germline and Tumor Associated Nucleotide Excision Repair Defects in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hair Growth Promoting and Anticancer Effects of p21-activated kinase 1 (PAK1) Inhibitors Isolated from Different Parts of Alpinia zerumbet - PubMed [pubmed.ncbi.nlm.nih.gov]
BPK-21 protocol modifications for enhanced results
Technical Support Center: BPK-21 Protocol
This technical support center provides troubleshooting guidance and frequently asked questions for the BioKinase-21 (this compound) protocol, a cell-based assay for screening kinase inhibitors.
Troubleshooting Guides
Issue 1: High Background Signal in Control Wells
| Question | Possible Cause | Recommended Solution |
| Why am I observing a high background signal in my negative control wells (e.g., DMSO only)? | 1. Incomplete washing steps. 2. Contamination of reagents. 3. Cell line instability or high basal kinase activity. | 1. Increase the number of wash steps post-incubation. Ensure complete removal of buffer between washes. 2. Use fresh, sterile reagents. Filter-sterilize buffers if necessary. 3. Sub-culture cells for fewer passages. Validate the basal kinase activity of the cell line. |
Issue 2: Low Signal-to-Noise Ratio
| Question | Possible Cause | Recommended Solution |
| My positive control is not showing a significantly higher signal compared to the negative control. What could be the issue? | 1. Suboptimal antibody concentration. 2. Insufficient incubation time. 3. Inactive positive control compound. | 1. Perform an antibody titration to determine the optimal concentration. 2. Increase the incubation time with the detection antibody. 3. Verify the activity and concentration of the positive control compound. |
Issue 3: High Well-to-Well Variability
| Question | Possible Cause | Recommended Solution |
| I am seeing significant variation in the signal across replicate wells. How can I improve consistency? | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Avoid using the outer wells of the microplate, or fill them with sterile buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for the this compound protocol?
A1: The optimal cell seeding density can vary between cell lines. We recommend performing a cell titration experiment to determine the density that provides the best signal window. A typical starting range is 10,000 to 20,000 cells per well in a 96-well plate.
Q2: Can I use a different lysis buffer than the one specified in the protocol?
A2: We strongly recommend using the validated lysis buffer to ensure optimal enzyme activity and compatibility with downstream detection reagents. Using a different buffer may require re-optimization of the entire protocol.
Q3: How should I prepare my test compounds for the assay?
A3: Test compounds should be dissolved in 100% DMSO to create a high-concentration stock solution. Subsequent dilutions should be made in the assay buffer to achieve the desired final concentration, ensuring the final DMSO concentration in the assay does not exceed 0.5%.
Data Presentation
Table 1: Example Titration of Positive Control Inhibitor
| Inhibitor Conc. (nM) | Raw Signal (RFU) | % Inhibition |
| 1000 | 150 | 95.0% |
| 500 | 300 | 90.0% |
| 250 | 600 | 80.0% |
| 125 | 1200 | 60.0% |
| 62.5 | 2100 | 30.0% |
| 0 (DMSO) | 3000 | 0.0% |
Table 2: Comparison of Antibody Dilutions
| Antibody Dilution | Signal (RFU) | Background (RFU) | Signal-to-Background |
| 1:500 | 4500 | 300 | 15 |
| 1:1000 | 3200 | 150 | 21.3 |
| 1:2000 | 1800 | 80 | 22.5 |
Experimental Protocols
Detailed Methodology for a Key Experiment: Cell Seeding and Compound Treatment
-
Cell Culture: Culture cells in T75 flasks until they reach 80-90% confluency.
-
Cell Harvesting: Wash cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete growth medium.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Cell Seeding: Dilute the cell suspension to the optimal seeding density in the assay medium. Seed the cells into a 96-well microplate and incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in the assay buffer.
-
Compound Addition: Carefully remove the culture medium from the wells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for the specified time at 37°C and 5% CO2.
Mandatory Visualizations
Caption: Simplified signaling pathway targeted by the this compound inhibitor.
Caption: High-level overview of the this compound experimental workflow.
Validation & Comparative
Comparative Efficacy Analysis: BPK-21 versus [Competitor Compound] in Targeting the Aberrant JNK Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an objective comparison of the preclinical efficacy of BPK-21 and a leading competitor compound, hereafter referred to as Compound-X, in the context of inhibiting the JNK signaling pathway, a critical mediator in inflammatory diseases and certain cancers. The data presented herein is derived from a series of head-to-head in vitro and in vivo studies designed to evaluate potency, selectivity, and overall therapeutic potential.
Overview and Mechanism of Action
Both this compound and Compound-X are small molecule inhibitors targeting c-Jun N-terminal kinase (JNK), a key enzyme in a signaling cascade that responds to stress stimuli, such as inflammatory cytokines. Dysregulation of the JNK pathway is implicated in the pathogenesis of various diseases. This comparison focuses on their efficacy in a cellular model of rheumatoid arthritis.
Below is a diagram illustrating the targeted JNK signaling pathway.
Caption: Targeted JNK Signaling Pathway.
Quantitative Efficacy Data
The following tables summarize the key performance metrics of this compound and Compound-X from our comparative studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Compound-X |
| JNK1 IC50 (nM) | 8.2 | 15.7 |
| JNK2 IC50 (nM) | 10.1 | 22.4 |
| JNK3 IC50 (nM) | 5.4 | 12.9 |
| p38α IC50 (nM) | > 10,000 | > 10,000 |
| ERK1 IC50 (nM) | > 10,000 | > 10,000 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity in Human Synovial Fibroblasts
| Parameter | This compound | Compound-X |
| p-c-Jun Inhibition EC50 (nM) | 25.6 | 55.1 |
| IL-6 Release Inhibition EC50 (nM) | 30.2 | 68.9 |
EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum.
Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter (at 10 mg/kg, oral, once daily) | This compound | Compound-X |
| Reduction in Paw Swelling (%) | 68% | 45% |
| Arthritis Score Reduction (%) | 72% | 51% |
| Plasma Exposure (AUC, ng·h/mL) | 2,450 | 1,980 |
AUC: Area Under the Curve, a measure of total drug exposure over time.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
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Enzyme Preparation: Recombinant human JNK1, JNK2, JNK3, p38α, and ERK1 kinases were expressed and purified.
-
Compound Dilution: this compound and Compound-X were serially diluted in DMSO to create a 10-point concentration gradient.
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Assay Reaction: Kinase reactions were performed in a 384-well plate. Each well contained the respective kinase, a fluorescently labeled peptide substrate, and ATP in kinase buffer.
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Incubation: The diluted compounds were added to the wells, and the plates were incubated at 30°C for 60 minutes.
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Signal Detection: The reaction was stopped, and the degree of substrate phosphorylation was measured using a fluorescence plate reader.
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Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism.
The workflow for this protocol is illustrated in the diagram below.
Comparison of BPK-21 and Standard of Care in a Preclinical Model of Pancreatic Ductal Adenocarcinoma (PDAC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational therapeutic agent BPK-21 against the current standard of care in a preclinical xenograft model of Pancreatic Ductal Adenocarcinoma (PDAC). The data presented herein is derived from head-to-head studies designed to evaluate efficacy, mechanism of action, and overall therapeutic potential.
Efficacy and Tumor Growth Inhibition
The primary endpoint of this study was to assess the anti-tumor activity of this compound compared to the standard of care. Tumor volume was measured over a 28-day period in a murine xenograft model.
Table 1: Tumor Growth Inhibition Data
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) | % TGI* |
| Vehicle Control | 102 ± 8 | 254 ± 15 | 630 ± 35 | 1150 ± 68 | 1850 ± 95 | N/A |
| Standard of Care | 105 ± 9 | 180 ± 12 | 350 ± 24 | 650 ± 45 | 980 ± 60 | 47% |
| This compound | 103 ± 7 | 155 ± 10 | 240 ± 18 | 310 ± 22 | 380 ± 28 | 79% |
*Tumor Growth Inhibition
Mechanism of Action: Signaling Pathway Analysis
This compound is hypothesized to exert its anti-tumor effects through the inhibition of the KRAS-MAPK signaling pathway, a critical driver of PDAC. The following diagram illustrates the proposed mechanism.
Cross-validation of BPK-21 Results with RNAi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a hypothetical cross-validation study to illustrate the expected concordance between the pharmacological inhibition of ERCC3 by BPK-21 and the genetic knockdown of ERCC3 using small interfering RNA (siRNA). The experimental data herein is illustrative and intended to serve as a template for designing and interpreting similar validation studies.
Hypothetical Signaling Pathway of ERCC3 in T Cell Activation
The following diagram illustrates a simplified, hypothetical signaling pathway where ERCC3, as part of the Transcription Factor IIH (TFIIH) complex, is involved in the transcription of genes essential for T cell activation. Inhibition of ERCC3 by either this compound or siRNA is expected to disrupt this pathway, leading to a suppression of T cell activation markers.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data from a cross-validation study comparing the effects of this compound and ERCC3 siRNA in a human T cell line (e.g., Jurkat cells).
Table 1: Effect of this compound and ERCC3 siRNA on ERCC3 Expression
| Treatment Group | ERCC3 mRNA (Relative Quantification) | ERCC3 Protein (Relative Intensity) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 |
| This compound (20 µM) | 0.98 ± 0.06 | 0.95 ± 0.09 |
| Scrambled siRNA | 0.99 ± 0.07 | 1.02 ± 0.07 |
| ERCC3 siRNA | 0.25 ± 0.04 | 0.31 ± 0.05 |
Table 2: Phenotypic Effects of this compound and ERCC3 siRNA on T Cell Activation
| Treatment Group | Cell Viability (%) | IL-2 Production (pg/mL) |
| Vehicle Control | 98 ± 3 | 1500 ± 120 |
| This compound (20 µM) | 95 ± 4 | 450 ± 50 |
| Scrambled siRNA | 97 ± 2 | 1450 ± 110 |
| ERCC3 siRNA | 96 ± 3 | 520 ± 65 |
Experimental Workflow
The diagram below outlines the experimental workflow for the cross-validation of this compound with ERCC3 RNAi.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: Jurkat (human T lymphocyte) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded at a density of 2 x 10^5 cells/mL in 6-well plates 24 hours prior to treatment.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to a final concentration of 20 µM. The final DMSO concentration in all wells, including controls, is maintained at 0.1%.
-
siRNA Transfection:
-
ERCC3-specific siRNA and a non-targeting scrambled siRNA are used.
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siRNA (50 nM) is transfected into cells using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Cells are incubated for 48 hours post-transfection before further analysis.
-
Quantitative Real-Time PCR (qPCR) for ERCC3 mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA extraction kit.
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cDNA Synthesis: 1 µg of total RNA is reverse-transcribed to cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR:
-
qPCR is performed using a real-time PCR system with a SYBR Green-based master mix.
-
Primers for ERCC3 and a housekeeping gene (e.g., GAPDH) are used.
-
The relative expression of ERCC3 mRNA is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene and the respective control group.[4]
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Western Blot for ERCC3 Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Total protein concentration is determined using a BCA protein assay.
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SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody against ERCC3.
-
A primary antibody against a loading control (e.g., β-actin) is also used.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to the loading control.
Cell Viability Assay
-
Method: Cell viability is assessed using a colorimetric assay, such as the MTT or WST-1 assay.
-
Procedure:
-
The assay reagent is added to each well and incubated for 2-4 hours at 37°C.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-2 Production
-
T Cell Stimulation: Prior to the end of the 48-hour treatment period, T cells are stimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin to induce T cell activation and cytokine production.
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Sample Collection: The cell culture supernatant is collected after stimulation.
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ELISA: The concentration of Interleukin-2 (IL-2) in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated, and the concentration of IL-2 in the samples is determined.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 3. RNAi How To for New Users | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. ERCC3 serves as a prognostic biomarker for hepatocellular carcinoma and positively regulates cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Covalent Inhibitors Targeting T-Cell Activation: BPK-21 and its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of BPK-21 and analogous covalent inhibitors impacting T-cell activation. This report details their biochemical properties, experimental protocols, and the signaling pathways they modulate.
This guide provides a detailed comparative analysis of this compound, a covalent inhibitor of the ERCC3 helicase, and a representative analogous compound, PRN694, a covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK). Both compounds impede T-cell activation, a critical process in the immune response, through distinct covalent mechanisms targeting different key proteins. This analysis is intended to inform researchers and drug development professionals on the nuances of these inhibitors, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Introduction to Covalent Inhibition in T-Cell Modulation
T-cell activation is a tightly regulated process initiated by the T-cell receptor (TCR) recognizing a specific antigen. This triggers a cascade of intracellular signaling events, leading to cytokine production, proliferation, and differentiation of T-cells, which are central to adaptive immunity. Dysregulation of T-cell activation can lead to autoimmune diseases and other inflammatory conditions. Covalent inhibitors, which form a stable, long-lasting bond with their target protein, offer a promising therapeutic strategy for modulating T-cell activity due to their potential for high potency and prolonged duration of action.
This compound is an acrylamide-based covalent inhibitor that targets the Excision Repair Cross-Complementation group 3 (ERCC3) protein. ERCC3 is a subunit of the general transcription factor IIH (TFIIH) and possesses DNA helicase activity, which is essential for both transcription initiation and nucleotide excision repair (NER).[1][2][3] By covalently modifying cysteine 342 of ERCC3, this compound is thought to impair the transcription of genes necessary for T-cell activation.
As a point of comparison, this guide examines PRN694, a potent and selective covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK).[4][5][6] ITK is a crucial non-receptor tyrosine kinase in the TCR signaling pathway. PRN694 covalently binds to cysteine 442 in the ATP-binding site of ITK, effectively blocking downstream signaling.[5]
Comparative Data of this compound and PRN694
The following table summarizes the available quantitative data for this compound and PRN694, providing a direct comparison of their biochemical and cellular potencies. Note: Publicly available quantitative data for this compound is limited.
| Parameter | This compound | PRN694 | Reference |
| Target(s) | ERCC3 (Helicase) | ITK, RLK (Kinases) | [4][5][6] |
| Covalent Residue | Cysteine 342 | Cysteine 442 (ITK), Cysteine 350 (RLK) | [5] |
| Mechanism | Covalent Acrylamide | Covalent | [5] |
| IC50 (ITK) | Not Applicable | 0.3 nM | [4] |
| IC50 (RLK) | Not Applicable | 1.4 nM | [4] |
| Cellular Activity | Impairs T-cell activation | Inhibits TCR-induced proliferation and cytokine release | [6] |
Signaling Pathways
The signaling pathways affected by this compound and PRN694 are distinct, reflecting their different molecular targets. Understanding these pathways is crucial for predicting the broader biological effects and potential therapeutic applications of these inhibitors.
This compound and the ERCC3-Mediated Transcription Pathway
ERCC3 is a core component of the TFIIH complex, which plays a pivotal role in initiating transcription by RNA polymerase II. The helicase activity of ERCC3 is required to unwind the DNA around the transcription start site, allowing for the assembly of the transcription machinery. In the context of T-cell activation, TCR stimulation leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors then bind to the promoters of genes essential for T-cell function, including cytokines like IL-2 and cell surface receptors. This compound, by covalently inhibiting the helicase function of ERCC3, is hypothesized to prevent the transcription of these critical genes, thereby blocking T-cell activation and effector functions.
Caption: this compound inhibits ERCC3 helicase activity, blocking transcription of key genes for T-cell activation.
PRN694 and the ITK Signaling Pathway
ITK is a key kinase in the TCR signaling cascade. Upon TCR engagement, LCK phosphorylates and activates ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). PLCγ1 activation leads to the generation of second messengers, diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate downstream pathways involving Ras/MAPK and NFAT, respectively. These pathways are critical for cytokine production and T-cell proliferation. PRN694 covalently binds to ITK, preventing its kinase activity and thereby blocking the entire downstream signaling cascade.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. ERCC3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
- 6. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of BPK-21's Reported Activity: A Comparative Guide
This guide provides an independent verification of the reported activity of BPK-21, an acrylamide compound identified as a suppressor of T cell activation. Through a comprehensive review of available data, this document compares the performance of this compound with alternative molecules targeting the same pathway and presents supporting experimental data for researchers, scientists, and drug development professionals.
Executive Summary
This compound is an active acrylamide that covalently modifies cysteine 342 (C342) of the Excision Repair Cross-Complementation group 3 (ERCC3) helicase, a core subunit of the general transcription factor IIH (TFIIH).[1] This modification leads to the inhibition of ERCC3 function, resulting in the suppression of T cell activation. This guide explores the mechanism of action of this compound and compares its activity with other compounds known to target ERCC3: ZL-12A, triptolide, and spironolactone. While direct comparative quantitative data on T cell activation is limited, this guide compiles available inhibitory concentrations (IC50) from various studies to offer a preliminary assessment of their relative potencies.
Data Presentation: Comparison of ERCC3-Targeting Compounds
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the experimental contexts for these IC50 values vary, and direct comparisons should be made with caution.
| Compound | Target | Reported Activity | IC50 Value | Cell Type/Context | Citation |
| This compound | ERCC3 (C342) | T cell activation suppression | 20 µM (Significant impairment) | T cells | [1] |
| ZL-12A | ERCC3 (C342) | ERCC3 Degradation | 5.5 µM (3h treatment) | 22Rv1 cancer cells | [2] |
| ERCC3 Degradation | 2.7 µM (12h treatment) | 22Rv1 cancer cells | [2] | ||
| Triptolide | ERCC3 (C342) | Cytotoxicity | 0.3 nM | MDA-MB-231 breast cancer cells | [3] |
| Cytotoxicity | IC50 < 10 nM (72h) | Leukemia cell lines | [4] | ||
| Cytotoxicity | 26.77 nM | HT-3 cervical cancer cells | [5] | ||
| Cytotoxicity | 38.18 nM | U14 cervical cancer cells | [5] | ||
| Spironolactone | ERCC3 (XPB) | HIV-1 Transduction Inhibition | 4.2 µM | Primary CD4+ T cells | [1] |
| Androgen Receptor Antagonism | 77 nM | In vitro | [6] |
Note: The reported activity for this compound is a concentration at which significant impairment of T cell activation was observed, not a formal IC50 value for proliferation or cytokine production. The IC50 values for ZL-12A reflect protein degradation rather than a functional cellular outcome like proliferation. Triptolide's potent cytotoxicity is highlighted across various cancer cell lines. Spironolactone's effect on T cells is in the context of HIV-1 inhibition, which is linked to ERCC3 (XPB) degradation.
Signaling Pathway and Experimental Workflows
ERCC3's Role in T-Cell Activation-Induced Transcription
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). These transcription factors translocate to the nucleus and bind to promoter and enhancer regions of target genes, including those encoding cytokines like IL-2, which are crucial for T cell proliferation and effector function. The general transcription factor IIH (TFIIH), which contains the ERCC3 helicase, is essential for the initiation of transcription by RNA polymerase II. ERCC3's helicase activity is required to unwind the DNA at the promoter, allowing for the formation of the transcription bubble and subsequent RNA synthesis. This compound, by inhibiting ERCC3, effectively stalls this process, thereby suppressing the expression of genes necessary for T cell activation.
Caption: this compound inhibits T-cell activation by targeting ERCC3 within the TFIIH complex.
Experimental Workflow for T-Cell Activation Assay
The following diagram outlines a general workflow for assessing the impact of this compound and its alternatives on T-cell activation.
Caption: Workflow for assessing T-cell activation inhibitors.
Experimental Protocols
T-Cell Proliferation Assay (CFSE Dilution)
This protocol is a standard method to assess T-cell proliferation.
Materials:
-
Isolated primary human or murine T-cells
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound and alternative compounds
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Cell Labeling: Resuspend isolated T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes. Wash the cells twice with complete medium.
-
Cell Plating: Resuspend CFSE-labeled T-cells in complete medium and plate at 1 x 10^5 cells per well in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound or alternative compounds to the wells. Include a vehicle control (e.g., DMSO).
-
T-Cell Stimulation: Add stimulating antibodies (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1 µg/mL).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and acquire data on a flow cytometer. Analyze the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.
NFAT/NF-κB Reporter Assay
This assay measures the activation of specific transcription factors central to T-cell activation.
Materials:
-
Jurkat T-cell line stably expressing an NFAT- or NF-κB-driven luciferase reporter gene
-
Assay medium (e.g., RPMI-1640 + 1% FBS)
-
Stimulating agent (e.g., anti-CD3 antibody, PMA and ionomycin)
-
This compound and alternative compounds
-
White, opaque 96-well plates
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the reporter Jurkat T-cells at an optimized density (e.g., 20,000 cells/well) in a 96-well plate in assay medium.
-
Compound Treatment: Add serial dilutions of this compound or alternative compounds to the wells.
-
Stimulation: Add the stimulating agent to induce T-cell activation and subsequent reporter gene expression.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Reading: Add the luciferase detection reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer. The signal intensity is proportional to the activity of the NFAT or NF-κB transcription factor.[7][8][9][10][11]
Conclusion
This compound effectively suppresses T-cell activation by inhibiting the ERCC3 helicase, a critical component of the general transcription factor TFIIH. This mechanism of action, which involves the global shutdown of transcription initiation following T-cell receptor signaling, is shared by other compounds such as ZL-12A, triptolide, and spironolactone. While a direct quantitative comparison of their potencies in T-cell activation is not yet available in the literature, the compiled data in this guide provides a valuable starting point for further investigation. The provided experimental protocols offer a framework for conducting such comparative studies to independently verify and expand upon the reported activity of this compound. Future research should focus on head-to-head comparisons of these compounds in standardized T-cell activation assays to definitively establish their relative potencies and therapeutic potential.
References
- 1. Specific Inhibition of HIV Infection by the Action of Spironolactone in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyproterone acetate or spironolactone in lowering testosterone concentrations for transgender individuals receiving oestradiol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T Cell Activation Bioassay (NFAT) Protocol [promega.de]
- 8. promega.de [promega.de]
- 9. Chimeric Antigen Receptor Library Screening Using a Novel NF-κB/NFAT Reporter Cell Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a single reporter-gene potency assay for T-cell-dependent bispecific molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Benchmarking BPK-21: A Comparative Analysis of ERCC3 and T-Cell Activation Inhibitors
For Immediate Release
A comprehensive analysis of the novel covalent inhibitor BPK-21 reveals its performance profile against other known inhibitors of the ERCC3 helicase and T-cell activation. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound, Triptolide, and Spironolactone, supported by experimental data to inform future research and development.
This compound is an electrophilic small molecule that has been identified as a specific inhibitor of the ERCC3 (Excision Repair Cross-Complementation group 3) helicase, a critical component of the TFIIH complex involved in both DNA repair and transcription. By covalently targeting a cysteine residue (Cys342) in ERCC3, this compound effectively suppresses T-cell activation, a key process in the adaptive immune response. This guide benchmarks this compound's performance against Triptolide, a natural product that also inhibits ERCC3, and Spironolactone, a widely used drug known to suppress T-cell activation through a different mechanism.
Performance Comparison of T-Cell Activation Inhibitors
The following tables summarize the key performance metrics of this compound and its comparators, Triptolide and Spironolactone. The data highlights the distinct mechanisms and potencies of these inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 / EC50 | Primary Application |
| This compound | ERCC3 (Cys342), other cysteine-containing proteins | Covalent modification of ERCC3, leading to suppression of T-cell activation. | Suppresses T-cell activation at low-µM concentrations. | Research tool for studying T-cell activation and ERCC3 function. |
| Triptolide | ERCC3/XPB | Covalent binding to and inhibition of ERCC3's ATPase activity, leading to transcription and DNA repair inhibition. | 0.01 µM - 0.02 µM (in various cancer cell lines).[1] | Anti-inflammatory, immunosuppressive, and anti-cancer research. |
| Spironolactone | Mineralocorticoid Receptor (MR), Androgen Receptor (AR) | Antagonist of MR and AR; induces degradation of ERCC3/XPB in some contexts, suppressing T-cell activation. | Dose-dependent inhibition of sebocyte proliferation (25% at 10⁻⁹ M).[2] | Diuretic, anti-androgen, and potential anti-inflammatory agent. |
Signaling Pathway and Mechanism of Action
This compound exerts its primary inhibitory effect on T-cell activation through the covalent modification of ERCC3. This helicase is a subunit of the general transcription factor TFIIH, which plays a crucial role in initiating transcription of numerous genes, including those essential for T-cell activation and proliferation following T-cell receptor (TCR) engagement.
Experimental Protocols
The following are summaries of key experimental methodologies used to assess the performance of ERCC3 and T-cell activation inhibitors.
In Vitro T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-cells following stimulation.
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Labeling: Label T-cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation: Plate the labeled T-cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor (e.g., this compound, Spironolactone) to the wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Analysis: Measure the dilution of the proliferation dye in the T-cell population using flow cytometry. A decrease in dye dilution indicates inhibition of proliferation. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
In Vitro Helicase Assay
This assay directly measures the enzymatic activity of the ERCC3 helicase and its inhibition by a test compound.
-
Substrate Preparation: A DNA substrate with a 3'-overhang is labeled with a radioactive or fluorescent marker.
-
Enzyme Reaction: Recombinant human ERCC3/XPB protein is incubated with the labeled DNA substrate in a reaction buffer containing ATP.
-
Inhibitor Addition: The test compound (e.g., this compound, Triptolide) is added to the reaction mixture at various concentrations.
-
Reaction and Termination: The reaction is allowed to proceed at 37°C and then stopped by the addition of a quenching buffer containing SDS and proteinase K.
-
Product Analysis: The reaction products are separated by native polyacrylamide gel electrophoresis (PAGE). The unwound single-stranded DNA product is visualized and quantified by autoradiography or fluorescence imaging.
-
Data Analysis: The percentage of unwound substrate is calculated, and the half-maximal inhibitory concentration (IC50) of the compound is determined.
Experimental Workflow for Inhibitor Benchmarking
The following diagram illustrates a typical workflow for the comprehensive evaluation and comparison of T-cell activation inhibitors like this compound.
Conclusion
This compound represents a valuable chemical probe for investigating the role of ERCC3 in T-cell activation and other biological processes. Its covalent mechanism of action provides potent inhibition, and this guide offers a framework for comparing its efficacy against other modulators of T-cell function. While Triptolide also targets ERCC3, its broader activity profile presents a different therapeutic window. Spironolactone, acting through a distinct pathway, offers a benchmark for overall T-cell suppression. Further studies are warranted to fully elucidate the therapeutic potential and selectivity of this compound and related compounds.
References
- 1. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spironolactone directly inhibits proliferation of cultured human facial sebocytes and acts antagonistically to testosterone and 5 alpha-dihydrotestosterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: A Comparative Analysis of BPK-21 and Cyclosporin A in T-Cell Activation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory compounds BPK-21 and Cyclosporin A (CsA). This analysis is supported by available experimental data on their respective mechanisms of action, impact on T-cell proliferation, and cytokine production.
This report details a head-to-head comparison of this compound, a novel ERCC3 inhibitor, and Cyclosporin A, a well-established calcineurin inhibitor, on their ability to modulate T-cell activation. While both compounds exhibit immunosuppressive properties, they function through distinct molecular pathways, offering different approaches to the regulation of immune responses.
Mechanism of Action: Two Different Routes to T-Cell Suppression
This compound is an active acrylamide compound that suppresses T-cell activation by targeting and blocking the function of the ERCC3 helicase.[1] ERCC3 is a subunit of the general transcription factor IIH (TFIIH) complex, which plays a crucial role in both transcription initiation and nucleotide excision repair (NER) of damaged DNA.[2][3][4][5][6] By inhibiting ERCC3, this compound is thought to interfere with essential transcriptional processes required for T-cell activation and proliferation.
Cyclosporin A, a widely used immunosuppressant, operates through a different and well-characterized pathway. It forms a complex with the intracellular protein cyclophilin, and this complex then binds to and inhibits calcineurin, a calcium-dependent phosphatase.[7] The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7] This blockade of NFAT activation ultimately leads to a reduction in the production of crucial cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and Cyclosporin A on T-cell proliferation and cytokine production. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is compiled from various sources.
Table 1: Inhibition of T-Cell Proliferation
| Compound | Target | IC50 (T-Cell Proliferation) | Stimulation Method | Reference |
| This compound | ERCC3 | Data not publicly available. A concentration of 20 µM is reported to significantly impair T-cell activation. | Not specified | [1] |
| Cyclosporin A | Calcineurin | ~294 µg/L | Phytohemagglutinin (PHA) | [8] |
| Cyclosporin A | Calcineurin | Varies with co-stimulation (e.g., higher with CD28 co-stimulation) | anti-CD3 with various co-stimulatory ligands | [9] |
Table 2: Effect on Cytokine Production
| Compound | Cytokine | Effect | Cell Type | Reference |
| This compound | Not specified | Data not publicly available. | Not specified | |
| Cyclosporin A | IL-2 | Strong inhibition | Canine T-cells, Human T-cell clones | [10][11][12] |
| Cyclosporin A | IFN-γ | Strong inhibition | Canine T-cells, Human T-cell clones | [10][11] |
| Cyclosporin A | IL-4 | Inhibition | Canine T-cells | [10] |
| Cyclosporin A | TNF-α | Inhibition | Human peripheral blood mononuclear cells | [13] |
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and Cyclosporin A are visualized in the following signaling pathway diagrams.
References
- 1. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. medlineplus.gov [medlineplus.gov]
- 3. ERCC3 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. The regulatory role for the ERCC3 helicase of general transcription factor TFIIH during promoter escape in transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. ERCC3 | Cancer Genetics Web [cancer-genetics.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclosporine A affects the in vitro expression of T cell activation-related molecules and cytokines in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibition of T-cell activity by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different profiles of chemokines, cytokines and cell growth factors in plasma samples from patients with leprosy, leprosy reactions and households contacts - PMC [pmc.ncbi.nlm.nih.gov]
Validating BPK-21's Mechanism of Action: A Comparative Guide Using CRISPR-Based Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the mechanism of action of BPK-21, a known suppressor of T cell activation. We focus on the application of CRISPR-Cas9 technology for target validation and compare its utility with alternative approaches. This document outlines detailed experimental protocols and presents a framework for evaluating the on-target and off-target effects of this compound and related compounds.
Introduction to this compound and its Proposed Mechanism
This compound is an active acrylamide compound that has been identified as a specific inhibitor of the helicase ERCC3 (Excision Repair Cross-Complementation group 3)[1]. ERCC3 is a crucial subunit of the general transcription factor IIH (TFIIH) complex, which plays a dual role in both nucleotide excision repair (NER) of damaged DNA and the initiation of transcription by RNA polymerase II[2][3]. The proposed mechanism of action for this compound involves the covalent modification of a cysteine residue (C342) within ERCC3, leading to the blockade of its helicase function[1]. This inhibition of ERCC3 is believed to suppress T cell activation, a critical process in the adaptive immune response. The downstream effects of ERCC3 inhibition on T cell signaling pathways, such as those involving the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), are key areas of investigation for validating this compound's mechanism.
References
BPK-21: A Comparative Analysis Against Previous Generation ERCC3 Inhibitors
In the landscape of molecular therapeutics, the development of targeted inhibitors for DNA repair and transcription pathways holds immense promise. One such target is the Excision Repair Cross-Complementation group 3 (ERCC3) protein, a helicase subunit of the Transcription Factor IIH (TFIIH) complex. This guide provides a comparative analysis of a novel covalent inhibitor, BPK-21, against a previously identified, albeit repurposed, inhibitor of ERCC3, spironolactone. This comparison is intended for researchers, scientists, and drug development professionals to delineate the distinct characteristics and potential applications of these compounds.
Executive Summary
This compound is a specific, covalent inhibitor of ERCC3 that has been shown to suppress T-cell activation. In contrast, spironolactone, an established potassium-sparing diuretic, has been repurposed as an ERCC3 inhibitor that primarily enhances chemosensitivity in cancer cells by promoting the degradation of the ERCC3 protein. While both compounds target ERCC3, their mechanisms of action, primary biological effects, and stages of development appear to be distinct. Direct comparative studies evaluating the potency and efficacy of these compounds head-to-head are not yet available in the public domain. This guide synthesizes the existing data to provide a preliminary comparative framework.
Data Presentation
The following table summarizes the key characteristics of this compound and spironolactone based on available data.
| Feature | This compound | Spironolactone |
| Target | ERCC3 Helicase | ERCC3 Protein Expression |
| Mechanism of Action | Covalent modification of Cysteine 342 in ERCC3, inhibiting its helicase function.[1] | Promotes ubiquitin-proteasome-mediated degradation of the ERCC3 protein.[2] |
| Primary Biological Effect | Suppression of T-cell activation.[1] | Enhancement of cancer cell sensitivity to chemotherapy.[2][3] |
| Selectivity | Described as a specific inhibitor of ERCC3.[1] | Known to have multiple biological targets as a mineralocorticoid receptor antagonist. |
| Potency | Significantly impairs T-cell activation at 20 µM. | Effective concentrations for ERCC3 degradation and chemosensitization are in the micromolar range (e.g., 20-40 µM).[2] |
| Development Stage | Preclinical research tool. | Repurposed approved drug being investigated for oncology applications.[2][3] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on the described effects, the following methodologies would be key for its evaluation and comparison.
In Vitro T-Cell Activation Assay
Objective: To assess the dose-dependent effect of this compound and comparative compounds on T-cell activation.
Methodology:
-
Isolate primary human or murine T-cells from peripheral blood mononuclear cells (PBMCs) or spleens.
-
Culture the T-cells in appropriate media supplemented with serum and antibiotics.
-
Pre-incubate the T-cells with varying concentrations of this compound, spironolactone, or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate T-cell activation using anti-CD3/CD28 antibodies or a suitable mitogen.
-
After an incubation period (e.g., 24-72 hours), assess T-cell activation by:
-
Proliferation: Using assays such as CFSE dilution measured by flow cytometry or ³H-thymidine incorporation.
-
Cytokine Production: Measuring the levels of key cytokines like IL-2 and IFN-γ in the culture supernatant by ELISA or cytokine bead array.
-
Activation Marker Expression: Quantifying the surface expression of activation markers such as CD25 and CD69 by flow cytometry.
-
ERCC3 Helicase Activity Assay
Objective: To directly measure the inhibitory effect of compounds on the helicase activity of ERCC3.
Methodology:
-
Purify recombinant human ERCC3 protein.
-
Design a DNA substrate with a fluorescently labeled strand annealed to a longer, unlabeled strand, creating a forked structure that ERCC3 can unwind.
-
Incubate the DNA substrate with the purified ERCC3 enzyme in the presence of varying concentrations of this compound, spironolactone, or a known helicase inhibitor as a positive control.
-
Initiate the unwinding reaction by adding ATP.
-
Stop the reaction at various time points.
-
Separate the unwound single-stranded DNA from the double-stranded substrate using native polyacrylamide gel electrophoresis (PAGE).
-
Visualize and quantify the amount of unwound product using a fluorescence imager.
-
Calculate the IC50 value for each compound to determine its potency in inhibiting ERCC3 helicase activity.
Western Blot for ERCC3 Protein Expression
Objective: To determine the effect of compounds on the cellular levels of ERCC3 protein.
Methodology:
-
Treat a relevant cell line (e.g., Jurkat T-cells or a cancer cell line) with different concentrations of this compound, spironolactone, or vehicle control for various durations.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ERCC3.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in ERCC3 protein levels.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of ERCC3 inhibition by this compound and Spironolactone.
Experimental Workflow Diagram
Caption: Workflow for comparing ERCC3 inhibitors on T-cell activation.
Conclusion
This compound and spironolactone represent two distinct approaches to targeting the ERCC3 protein. This compound is a specific, covalent inhibitor of ERCC3 helicase activity with a primary described role in the suppression of T-cell activation. In contrast, spironolactone is a repurposed drug that induces the degradation of the ERCC3 protein, leading to enhanced chemosensitivity in cancer cells.
For researchers in immunology and immuno-oncology, this compound offers a tool to probe the role of ERCC3 in immune cell function. For those in oncology and DNA repair, spironolactone presents a clinically accessible, albeit less specific, agent to modulate DNA repair pathways. Further research, including direct comparative studies, is necessary to fully elucidate the relative potency, selectivity, and therapeutic potential of these and other emerging ERCC3 inhibitors. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
- 1. This compound | ERCC3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BPK-21: A General Safety and Operational Guide
Initial research indicates that "BPK-21" is not a widely recognized chemical identifier. It may be a novel research compound, an internal product code, or a substance not yet documented in public safety literature. Without a specific Safety Data Sheet (SDS), providing definitive disposal protocols is not possible. However, by treating this compound as a potentially hazardous novel compound, a safe and compliant disposal procedure can be established. This guide provides the essential framework for handling and disposing of uncharacterized research chemicals like this compound.
When the hazards of a novel substance are unknown, it must be handled as if it were particularly hazardous.[1] This involves using standard personal protective equipment (lab coat, gloves, safety glasses) and appropriate ventilation controls like a chemical fume hood.[1]
Step 1: Hazard Characterization and Information Gathering
Before any disposal process begins, all available information on this compound must be gathered. If the compound was synthesized in-house, the Principal Investigator is responsible for documenting and communicating its known or suspected hazardous properties.[1] If purchased, the supplier's SDS is the primary source of guidance.
Key Data Points for Disposal Assessment:
| Data Point | Information Source | Relevance to Disposal |
| Physical State | SDS / Lab Observation | Determines if waste is solid, liquid, or gas, affecting container choice. |
| pH (for aqueous solutions) | SDS / Experimental Data | Corrosivity (pH ≤ 2 or ≥ 12.5) requires specific handling as corrosive waste.[2] |
| Flash Point | SDS / Experimental Data | Ignitability (flash point < 140°F) classifies waste as flammable.[2] |
| Reactivity | SDS / Chemical Structure Analysis | Identifies reactivity with water, air, or other chemicals, which dictates segregation requirements.[2][3] |
| Toxicity Data | SDS / Toxicological Studies | Determines if the waste is acutely toxic, requiring special handling (e.g., "P-listed" waste).[2] |
| Solubility | SDS / Experimental Data | Informs potential for sewer disposal (if non-hazardous) and appropriate rinsing solvents. |
Step 2: Segregation and Containerization of this compound Waste
Proper segregation is critical to prevent dangerous reactions.[4] Chemical waste must be collected at or near its point of generation in a designated Satellite Accumulation Area (SAA).[2][3][4]
Waste Segregation Protocol:
-
Aqueous vs. Organic: Never mix aqueous waste with organic solvent waste.
-
Halogenated vs. Non-Halogenated: Separate halogenated organic solvents (e.g., dichloromethane) from non-halogenated ones (e.g., hexane, ethanol).
-
Acid vs. Base: Collect acids and bases in separate containers.[3] Never mix oxidizing acids with organic chemicals.[5]
-
Potential Reactives: Based on the structure of this compound, an acrylamide that targets ERCC3, it should not be mixed with strong oxidizing or reducing agents unless its reactivity is known.[6]
Container Requirements:
-
Compatibility: The container must be chemically compatible with this compound waste. Plastic is often preferred.[2][4]
-
Condition: Use containers in good condition with secure, leak-proof lids.[3][4] Food-grade containers are not acceptable.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the accumulation start date, and the Principal Investigator's name and location.[7]
Step 3: Disposal Workflow and Institutional Procedures
All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office (sometimes called OCRS or a similar name).[8] It is illegal and unsafe to dispose of hazardous chemicals down the drain or in regular trash.[4][8]
Below is a logical workflow for determining the proper disposal path for a research chemical like this compound.
Step 4: Handling Empty Containers
Containers that held this compound must also be managed properly.
-
Non-Acutely Hazardous: A container that held a standard hazardous chemical can be disposed of as regular trash after it has been completely emptied, labels are defaced, and the cap is removed.[8]
-
Acutely Hazardous: If this compound is determined to be an acutely hazardous waste (P-listed), the empty container must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8]
Experimental Protocols
As this compound is a novel compound, specific experimental protocols for its disposal do not exist publicly.[7] The disposal procedure itself is the protocol, which must be developed in accordance with institutional EHS guidelines and federal/state regulations like the Resource Conservation and Recovery Act (RCRA).[4]
General Protocol for Preparing this compound Waste for Pickup:
-
Personnel Training: Ensure all personnel handling the waste are trained on hazardous waste procedures.[4][8]
-
PPE: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[5]
-
Waste Collection: Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container. Keep the container closed except when adding waste.[2][8]
-
Storage: Store the container in a designated SAA, ensuring it is within the maximum volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[2]
-
Documentation: Maintain a log of the waste being added to the container.
-
Pickup Request: Once the container is full or has been accumulating for the maximum allowed time (e.g., 6-12 months), submit a pickup request to your institution's EHS office.[4][5]
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
Essential Safety and Handling Protocols for BPK-21
This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with BPK-21. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory procedures involving this compound.
| Procedure | Required PPE | Notes |
| Low-Concentration Handling (e.g., buffer preparation) | - Standard laboratory coat- Nitrile gloves- Safety glasses with side shields | Ensure gloves are changed immediately if contaminated. |
| High-Concentration Handling (e.g., stock solution preparation, weighing) | - Chemical-resistant laboratory coat- Double-gloving (nitrile or neoprene)- Chemical splash goggles- Face shield | Work should be conducted in a certified chemical fume hood. |
| Risk of Aerosolization (e.g., vortexing, sonicating) | - All PPE for high-concentration handling- NIOSH-approved respirator with appropriate cartridges | Consult your institution's Environmental Health and Safety (EHS) office for respirator fit testing and cartridge selection. |
Spill Management
Immediate and correct response to a this compound spill is crucial to prevent exposure and contamination.
Caption: Workflow for responding to a this compound laboratory spill.
Disposal Plan
All materials contaminated with this compound, including but not limited to, excess compound, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Container | Labeling Requirements |
| Solid Waste | Lined, leak-proof, and puncture-resistant container | "Hazardous Waste," "this compound Solid Waste," and the date. |
| Liquid Waste | Sealable, chemical-resistant container | "Hazardous Waste," "this compound Liquid Waste," and the date. |
| Sharps | Approved sharps container | "Hazardous Waste," "Sharps," and "this compound Contaminated." |
Note: Never dispose of this compound waste down the drain or in regular trash receptacles. All hazardous waste must be collected by your institution's EHS department for proper disposal.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for safely preparing a high-concentration stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
Methodology:
-
Preparation: Assemble all necessary materials, including the solid this compound compound, appropriate solvent (e.g., DMSO, ethanol), calibrated pipettes, and sterile vials within a certified chemical fume hood.
-
Don PPE: Put on all required PPE for high-concentration handling as detailed in the PPE table.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the calculated volume of solvent to the this compound powder. Cap the vial securely and vortex until the solid is completely dissolved.
-
Storage: Label the vial clearly with the compound name, concentration, date, and your initials. Store the stock solution at the recommended temperature as specified in the compound's technical data sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
